6-Bromo-8-nitrotetrazolo[1,5-a]pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
6-bromo-8-nitrotetrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN5O2/c6-3-1-4(11(12)13)5-7-8-9-10(5)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTXSMJQRBVECE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=NN2C=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650100 | |
| Record name | 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16098-20-7 | |
| Record name | 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16098-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Initial Postulation: This technical guide details the synthesis and characterization of 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. While information on this specific molecule is limited in publicly available literature, this document compiles the available data and provides a proposed synthetic route based on established chemical principles.
Core Compound Information
| Property | Value |
| Compound Name | This compound |
| CAS Number | 16098-20-7[1] |
| Molecular Formula | C₅H₂BrN₅O₂[1] |
| Molecular Weight | 244.01 g/mol [1] |
| Predicted Density | 2.46±0.1 g/cm³[1] |
| Predicted pKa | -0.36±0.30[1] |
Proposed Synthesis Pathway
The synthesis of this compound is proposed to proceed via a two-step reaction sequence starting from 2-amino-5-bromopyridine. The initial step involves the nitration of the pyridine ring, followed by the diazotization of the amino group and subsequent intramolecular cyclization to form the fused tetrazole ring system.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-amino-5-bromo-3-nitropyridine
This procedure is adapted from established methods for the nitration of aminopyridines.
Materials:
-
2-amino-5-bromopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Sodium Hydroxide (NaOH) solution (40%)
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice-salt bath, slowly add 2-amino-5-bromopyridine to concentrated sulfuric acid.
-
To this solution, add fuming nitric acid dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the resulting solution with a 40% sodium hydroxide solution until a yellow precipitate forms.
-
Collect the precipitate by filtration, wash thoroughly with cold water, and dry to yield 2-amino-5-bromo-3-nitropyridine.
Step 2: Proposed Synthesis of this compound
This proposed protocol is based on general methods for the synthesis of tetrazolo[1,5-a]pyridines from 2-aminopyridines, which involves diazotization followed by cyclization with an azide source.
Materials:
-
2-amino-5-bromo-3-nitropyridine
-
Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Ice
Procedure:
-
Dissolve 2-amino-5-bromo-3-nitropyridine in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water, or trifluoroacetic acid) and cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise to the cooled solution, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of sodium azide in water and cool it in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the sodium azide solution. Vigorous gas evolution (N₂) may be observed.
-
Allow the reaction mixture to stir at low temperature for a specified period and then gradually warm to room temperature.
-
The product, this compound, is expected to precipitate from the solution.
-
Collect the solid by filtration, wash with cold water, and dry. Further purification may be achieved by recrystallization from an appropriate solvent.
Characterization Data
Note: As of the latest literature search, specific experimental characterization data (NMR, IR, Mass Spectrometry, melting point) for this compound is not available in the public domain. The following represents predicted data and the expected spectroscopic features based on the chemical structure.
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Two singlets or two doublets in the aromatic region (δ 7-9 ppm), corresponding to the two protons on the pyridine ring. The exact chemical shifts would be influenced by the electron-withdrawing nitro group and the fused tetrazole ring. |
| ¹³C NMR | Five signals in the aromatic region corresponding to the carbon atoms of the fused ring system. The carbon bearing the bromine atom would be expected at a lower field, and the carbon atoms adjacent to the nitro group and in the tetrazole ring would also show characteristic shifts. |
| IR (Infrared) Spectroscopy | Characteristic peaks for: N=N and N-N stretching of the tetrazole ring (around 1400-1600 cm⁻¹ and 900-1100 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹), C-Br stretching (in the fingerprint region), and aromatic C-H stretching (around 3000-3100 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (244.01). A characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks of approximately equal intensity) would be expected. Fragmentation patterns would likely involve the loss of N₂ from the tetrazole ring and the loss of the nitro group. |
Safety Information
-
Nitro Compounds: Nitroaromatic compounds are potentially explosive and should be handled with care. Avoid heat, shock, and friction.
-
Azides: Sodium azide and organic azides are toxic and potentially explosive. Handle in a well-ventilated fume hood and take appropriate safety precautions.
-
Acids: Concentrated acids are corrosive. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
This guide provides a framework for the synthesis and characterization of this compound. Researchers should exercise caution and adapt the proposed procedures based on their laboratory settings and available analytical instrumentation. The lack of published characterization data underscores the opportunity for novel research in this area.
References
An Examination of the Physicochemical Properties of 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine: A Review of Available Data
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the known physicochemical properties of the heterocyclic compound 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine. Despite a comprehensive review of available scientific literature and chemical databases, it is crucial to note that detailed experimental data for this specific molecule is exceptionally limited. The information that is publicly accessible primarily consists of basic molecular identifiers and computationally predicted properties.
Core Molecular Identifiers
The fundamental details for this compound are summarized below. These data points are consistently reported by chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 16098-20-7 | [1] |
| Molecular Formula | C₅H₂BrN₅O₂ | [1] |
| Molecular Weight | 244.01 g/mol | [1] |
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Density | 2.46 ± 0.1 g/cm³ | [1] |
| pKa | -0.36 ± 0.30 | [1] |
Experimental Data and Protocols: A Noteworthy Absence
A thorough search for experimental protocols for the synthesis, purification, and analysis of this compound did not yield any specific, reproducible methods. Standard techniques for the synthesis of related tetrazolo[1,5-a]pyridine scaffolds generally involve the reaction of a corresponding 2-halopyridine with an azide source. However, a detailed procedure for the introduction of the bromo and nitro groups at the 6 and 8 positions, respectively, for this specific tetrazole derivative is not documented in the available literature.
Similarly, there is a lack of published experimental data for key physicochemical properties such as:
-
Melting Point: No experimentally determined melting point has been reported.
-
Boiling Point: Information on the boiling point is not available.
-
Solubility: Quantitative solubility data in various solvents have not been published.
-
Spectral Data: No public records of experimental NMR (¹H, ¹³C), mass spectrometry, or infrared spectroscopy data specific to this compound were found.
-
Crystallographic Data: The crystal structure of this compound has not been determined, and therefore, no crystallographic data is available.
Biological Activity and Signaling Pathways
Currently, there are no published studies on the biological activity or potential signaling pathway interactions of this compound. While other derivatives of the tetrazolo[1,5-a]pyridine scaffold have been investigated for various therapeutic applications, any extrapolation of these activities to the title compound would be purely speculative without direct experimental evidence.
Logical Workflow for Characterization
In the absence of established experimental data, a logical workflow for the comprehensive characterization of this compound would be required. This would involve the development of a synthetic protocol, followed by rigorous purification and subsequent analysis using a suite of modern analytical techniques.
Caption: A generalized workflow for the synthesis and characterization of a novel chemical entity.
Conclusion
While this compound is a recognized chemical entity, this guide must conclude that there is a significant deficit of empirical data in the public domain. The information available is limited to basic identifiers and computational predictions. For researchers, scientists, and drug development professionals, this highlights an opportunity for foundational research to synthesize and comprehensively characterize this compound. Such studies would be essential to unlock its potential for further investigation and application. Without such experimental work, any in-depth discussion of its properties remains speculative.
References
An In-depth Technical Guide to 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-8-nitrotetrazolo[1,5-a]pyridine, with CAS number 16098-20-7, is a heterocyclic compound belonging to the tetrazolo[1,5-a]pyridine class of molecules. This structural motif is of significant interest in medicinal chemistry due to its bioisosteric relationship with carboxylic acids and its presence in various pharmacologically active agents. The introduction of bromo and nitro substituents onto the pyridine ring suggests potential for diverse chemical transformations and biological activities. This technical guide provides a comprehensive overview of the available physicochemical data, a putative synthesis protocol, and an exploration of its potential applications in drug discovery based on the chemistry of related compounds.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.
| Property | Value | Source |
| CAS Number | 16098-20-7 | [1] |
| Molecular Formula | C₅H₂BrN₅O₂ | [1] |
| Molecular Weight | 244.01 g/mol | [1] |
| Predicted Density | 2.46 ± 0.1 g/cm³ | [1] |
| Predicted pKa | -0.36 ± 0.30 | [1] |
| Appearance | Solid (predicted) | - |
Synthesis and Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for the synthesis of tetrazolo[1,5-a]pyridine derivatives. The general approach involves the reaction of a substituted 2-halopyridine with an azide source.
A potential synthetic pathway is outlined below:
References
Quantum Chemical Calculations for Tetrazolo[1,5-a]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of tetrazolo[1,5-a]pyridine derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry and materials science. This document details the theoretical and practical aspects of these computational studies, including methodologies, data interpretation, and synthesis protocols.
Introduction to Tetrazolo[1,5-a]pyridine Derivatives
Tetrazolo[1,5-a]pyridines are bicyclic heteroaromatic compounds characterized by a fused tetrazole and pyridine ring system. The unique electronic structure of these molecules imparts them with a range of interesting properties, making them valuable scaffolds in drug discovery and the development of energetic materials.[1] Quantum chemical calculations have become an indispensable tool for understanding the structure-property relationships of these derivatives at the molecular level.
A key feature of tetrazolo[1,5-a]pyridines is their existence in equilibrium with their 2-azidopyridine tautomers. The position of this equilibrium is influenced by the substitution pattern and the surrounding environment.[2] Computational studies are crucial for elucidating the energetic landscape of this tautomerism.
Methodologies: A Dual Approach of Synthesis and Computation
The study of tetrazolo[1,5-a]pyridine derivatives typically involves a synergistic combination of chemical synthesis and computational modeling.
Experimental Protocols: Synthesis of Tetrazolo[1,5-a]pyridine Derivatives
Several synthetic routes to tetrazolo[1,5-a]pyridines have been established. Below are representative protocols.
Protocol 1: From 2-Halopyridines
This method involves the reaction of a 2-halopyridine with an azide source.
-
Reactants: 2-chloropyridine or 2-bromopyridine derivative, sodium azide or trimethylsilyl azide.
-
Solvent: Dimethylformamide (DMF) or a similar polar aprotic solvent.
-
Procedure:
-
Dissolve the 2-halopyridine derivative in the chosen solvent.
-
Add an excess of the azide source (e.g., 1.5 equivalents of sodium azide).
-
Heat the reaction mixture at a temperature ranging from 80 to 120 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: From Pyridine N-oxides
This approach utilizes pyridine N-oxides as starting materials.[1]
-
Reactants: Pyridine N-oxide derivative, a sulfonyl or phosphoryl azide (e.g., diphenylphosphoryl azide - DPPA), and a base (e.g., pyridine).
-
Procedure:
-
Combine the pyridine N-oxide, DPPA, and pyridine in a reaction vessel.
-
Heat the mixture, often without a solvent, at elevated temperatures (e.g., 120 °C) for a period of 24 hours under an inert atmosphere (e.g., nitrogen).[1]
-
After cooling, the reaction mixture is typically purified directly by chromatography to yield the tetrazolo[1,5-a]pyridine product.[1]
-
Computational Protocols: Quantum Chemical Calculations
Density Functional Theory (DFT) is the most widely used quantum chemical method for studying tetrazolo[1,5-a]pyridine derivatives due to its favorable balance of accuracy and computational cost.
A General DFT Protocol:
-
Structure Optimization:
-
The initial 3D structure of the tetrazolo[1,5-a]pyridine derivative is built using molecular modeling software.
-
Geometry optimization is performed using a suitable level of theory, commonly the B3LYP functional with a basis set such as 6-311+G(d,p).
-
The optimization is carried out in the gas phase or with a solvent model (e.g., IEFPCM for ethanol) to simulate solution-phase behavior.
-
-
Frequency Calculations:
-
Vibrational frequency calculations are performed at the same level of theory as the optimization.
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
-
Calculation of Molecular Properties:
-
Once the optimized geometry is obtained, various electronic and structural properties are calculated. These include:
-
Geometrical Parameters: Bond lengths, bond angles, and dihedral angles.
-
Electronic Properties: Mulliken atomic charges, dipole moment, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
-
Spectroscopic Properties: UV-Vis absorption spectra can be simulated using Time-Dependent DFT (TD-DFT).
-
-
Data Presentation: Calculated Molecular Properties
The following tables summarize representative quantitative data obtained from quantum chemical calculations on tetrazolo[1,5-a]pyridine and related derivatives.
Table 1: Calculated Geometrical Parameters for a Tetrazole Derivative
The following data is for 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, a closely related derivative, calculated at the B3LYP/6-311+G(d,p) level in ethanol (IEFPCM model).[3]
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | N1-N2 | 1.332 |
| N2-N3 | 1.300 | |
| N3-N4 | 1.350 | |
| N4-C5 | 1.341 | |
| C5-N1 | 1.352 | |
| Bond Angle (°) | N1-N2-N3 | 111.1 |
| N2-N3-N4 | 105.8 | |
| N3-N4-C5 | 109.2 | |
| N4-C5-N1 | 108.2 | |
| C5-N1-N2 | 105.7 |
Table 2: Calculated Electronic Properties of a Tetrazole Derivative
Data for 3-(5-phenyl-2H-tetrazol-2-yl)pyridine rotamers calculated using the DFT B3LYP method.[3]
| Rotamer | Medium | Energy (Hartree) | Dipole Moment (Debye) |
| 1a | Gas Phase | -699.7891 | 3.55 |
| Ethanol | -699.8001 | 4.60 | |
| 1b | Gas Phase | -699.7887 | 2.58 |
| Ethanol | -699.7992 | 3.29 |
Visualizations: Workflows and Molecular Relationships
Graphviz diagrams are provided below to illustrate key computational workflows and concepts relevant to the study of tetrazolo[1,5-a]pyridine derivatives.
Conclusion and Future Outlook
Quantum chemical calculations provide invaluable insights into the structural and electronic properties of tetrazolo[1,5-a]pyridine derivatives. The methodologies outlined in this guide, particularly DFT calculations, enable researchers to predict molecular geometries, electronic characteristics, and spectroscopic features with a high degree of accuracy. This computational approach, when coupled with targeted synthesis, accelerates the discovery and development of novel compounds for applications in medicine and materials science. Future work in this area will likely involve the use of more advanced computational methods to explore excited-state properties and reaction dynamics, further expanding our understanding of this important class of heterocyclic compounds.
References
Unraveling the Thermal Profile of 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine: A Technical Guide for Researchers
An In-depth Examination of an Energetic Material's Stability and Decomposition Pathways
For researchers and professionals in drug development and material science, understanding the thermal stability and decomposition characteristics of novel compounds is paramount for safe handling, storage, and application. This technical guide provides a comprehensive overview of the thermal properties of 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine, a heterocyclic energetic material. Due to the limited publicly available experimental data for this specific compound, this guide synthesizes information from closely related analogs, particularly tetrazolo[1,5-a]pyridine and other nitro-substituted energetic materials, to project its thermal behavior and outline the requisite experimental protocols for its characterization.
Executive Summary
This compound is a complex heterocyclic compound with potential applications in energetic materials and as a synthetic intermediate. Its structure, featuring a fused tetrazole and pyridine ring system with bromo and nitro substituents, suggests a high energy content and a propensity for thermal decomposition. This guide delves into the anticipated thermal stability, decomposition mechanisms, and the standard methodologies for their investigation. While direct quantitative data for the title compound is scarce, a comparative analysis with analogous structures provides valuable insights into its expected thermal profile.
Comparative Thermal Analysis of Related Compounds
The thermal behavior of this compound can be inferred by examining its parent structure, tetrazolo[1,5-a]pyridine, and related energetic compounds. The tetrazole ring is a known explosophore, contributing to the energetic nature and thermal sensitivity of these molecules.
A study on the parent compound, tetrazolo[1,5-a]pyridine, revealed that its decomposition is governed by the Avrami-Erofeve (A2) reaction pattern, with an apparent activation energy of approximately 115 kJ mol⁻¹ determined by Differential Scanning Calorimetry (DSC).[1] The primary decomposition pathway is believed to initiate with the opening of the tetrazole ring through the cleavage of an N-N bond.[1]
The introduction of substituents onto the pyridine ring significantly influences the thermal stability. Nitro groups, in particular, are known to be energy-rich and generally decrease the thermal stability of energetic compounds. The presence of the nitro group at the 8-position in this compound is expected to lower its decomposition temperature compared to the unsubstituted tetrazolo[1,5-a]pyridine. The effect of the bromo substituent at the 6-position is less straightforward but may also impact the decomposition onset and pathway.
For comparative purposes, the thermal properties of several related energetic materials containing the tetrazole moiety are summarized in the table below.
| Compound | Decomposition Onset (Tonset, °C) | Peak Decomposition (Tpeak, °C) | Analysis Method |
| Tetrazolo[1,5-a]pyridine | ~190 | ~205 | DSC |
| 4,6-Dinitrotetrazolo[1,5-a]pyridine | Thermally unstable | - | General Observation[2] |
| 6-Nitrofurazano[4,5-b]pyridine-1-oxide | Stable to ~200 | - | General Observation[2] |
| 4-amino-5-nitro-[1][3][4]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide | Low thermal stability | - | General Observation[5] |
Note: The data presented is based on available literature for analogous compounds and serves as an estimation. Experimental verification for this compound is required for precise values.
Experimental Protocols for Thermal Characterization
To definitively determine the thermal stability and decomposition kinetics of this compound, a series of standardized thermal analysis techniques should be employed.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, decomposition onset temperature, peak decomposition temperature, and enthalpy of decomposition.
Methodology:
-
A small sample of the compound (typically 1-5 mg) is accurately weighed into an aluminum or gold-plated copper pan.
-
The pan is hermetically sealed. For energetic materials, a pinhole lid is often used to allow for the escape of gaseous decomposition products and prevent pressure buildup.
-
The sample is placed in the DSC instrument alongside an empty reference pan.
-
The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen or argon) with a typical flow rate of 50 mL/min.
-
The heat flow to the sample is measured as a function of temperature. Exothermic events, such as decomposition, are recorded as peaks.
-
Kinetic parameters, such as the activation energy (Ea) and pre-exponential factor (A), can be calculated from the data obtained at different heating rates using methods like the Kissinger or Ozawa-Flynn-Wall analysis.
Thermogravimetric Analysis (TGA)
Objective: To measure the mass loss of the compound as a function of temperature, providing information on the decomposition stages and thermal stability.
Methodology:
-
A small sample of the compound (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (inert or oxidative).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The resulting TGA curve plots the percentage of mass loss versus temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates.
Visualizing Experimental and Logical Workflows
To provide a clearer understanding of the processes involved in characterizing and understanding the thermal behavior of this compound, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for thermal analysis.
Caption: Plausible decomposition pathway.
Conclusion
References
- 1. Thermal stability of emerging N6-type energetic materials: kinetic modeling of simultaneous thermal analysis data to explain sensitivity trends - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and thermal behavior of a fused, tricyclic pyridine-based energetic material: 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetra-zolo[1,5-a]pyridine-3-oxide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Potential Biological Activities of Nitropyridine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitropyridine compounds, a class of heterocyclic organic molecules, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The incorporation of a nitro group onto the pyridine ring can profoundly influence the molecule's electronic properties, reactivity, and biological targets. This technical guide provides an in-depth overview of the current understanding of the biological activities of nitropyridine compounds, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development.
Anticancer Activity
Nitropyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines. Their mechanisms of action are often multifaceted, involving the disruption of fundamental cellular processes such as cell division and the induction of programmed cell death.
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of nitropyridine compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of selected nitropyridine derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1-methyl-3-nitropyridine chloride (MNP) | HL-60 (Leukemia) | 25.3 ± 2.1 | - | - |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver) | 4.5 ± 0.3 | - | - |
| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 (Liver) | > 20 | - | - |
| Nitropyridine-linked 4-arylidenethiazolidin-4-one (35a, R = OMe) | MCF-7 (Breast) | 6.41 | - | - |
| Nitropyridine-linked 4-arylidenethiazolidin-4-one (35d, R = piperidine) | HepG2 (Liver) | 7.63 | - | - |
| 3-Nitropyridine Analogues (e.g., 4AZA2891, 4AZA2996) | Various | Low µM to nM range | - | - |
Mechanisms of Anticancer Action
A significant mechanism of action for several 3-nitropyridine analogues is the disruption of microtubule dynamics.[1] These compounds bind to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization.[1] This interference with microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis in rapidly dividing cancer cells.[1]
Certain pyridine derivatives have been shown to induce apoptosis in cancer cells through the upregulation of key signaling proteins, including p53 and c-Jun N-terminal kinase (JNK).[1] Treatment of HepG2 liver cancer cells with specific pyridone and pyridine compounds led to an increase in the expression of p53 and its downstream target p21, a cell cycle inhibitor.[1] Furthermore, these compounds induced the expression and phosphorylation of JNK, a critical mediator of stress-induced apoptosis.[1]
Antimicrobial Activity
Nitropyridine compounds have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antiprotozoal effects. The nitro group is often crucial for this bioactivity.
Quantitative Data: In Vitro Antimicrobial Susceptibility
The antimicrobial potency of nitropyridine derivatives is commonly determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The table below presents MIC values for selected nitropyridine compounds against various pathogenic microbes.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Pyrazole and imidazole derivatives of 3-nitropyridine | Staphylococcus aureus | Moderate Activity | - | - |
| Pyrazole and imidazole derivatives of 3-nitropyridine | Escherichia coli | Moderate Activity | - | - |
| Nitropyridine-containing complexes (50a-c) | Staphylococcus aureus | 9.1 - 17.9 mm (zone of inhibition) | Ciprofloxacin | 22 - 26 mm (zone of inhibition) |
| Nitropyridine-containing complexes (50a-c) | Bacillus subtilis | 9.1 - 17.9 mm (zone of inhibition) | Ciprofloxacin | 22 - 26 mm (zone of inhibition) |
| Nitropyridine-containing complexes (50a-c) | Pseudomonas aeruginosa | 9.1 - 17.9 mm (zone of inhibition) | Ciprofloxacin | 22 - 26 mm (zone of inhibition) |
| Nitropyridine-containing complexes (50a-c) | Escherichia coli | 9.1 - 17.9 mm (zone of inhibition) | Ciprofloxacin | 22 - 26 mm (zone of inhibition) |
| Nitropyridine-containing complexes (50a-c) | Candida albicans | 21.9 - 25.3 mm (zone of inhibition) | Nystatin | 19 mm (zone of inhibition) |
| 4-Nitropyridine-N-oxide | Cylindrotheca sp. (diatom) | Biofilm Inhibition | - | - |
Enzyme Inhibition
Nitropyridine derivatives have been identified as inhibitors of various enzymes, highlighting their potential for the treatment of diseases where enzymatic activity is dysregulated.
Quantitative Data: Enzyme Inhibition
The inhibitory activity of nitropyridine compounds against specific enzymes is typically expressed as IC50 values. The following table provides a summary of these values for different enzyme targets.
| Compound/Derivative | Enzyme Target | IC50 (µM) | Standard Inhibitor | IC50 (µM) |
| 3-Nitropyridylpiperazine derivatives (19) | Jack bean Urease | 2.0 - 2.3 | Thiourea | 23.2 |
| 5-Nitropyridin-2-yl derivative of 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione | Chymotrypsin | 8.67 ± 0.1 | - | - |
| 5-Nitropyridin-2-yl derivative of 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione | Urease | 29.21 ± 0.98 | - | - |
| Nitropyridine-based Janus kinase 2 (JAK2) inhibitors | JAK2 | 8.5 - 12.2 | - | - |
| 4-Aza-6-nitrobenzofuroxan (16) | HIV-1 Integrase | - | - | - |
| 4-Aza-6-nitrobenzofuroxan (16) | HIV-1 RNase H | - | - | - |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of nitropyridine compounds.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][3]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the nitropyridine compound and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.[4]
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
-
Procedure:
-
Treat cells with the nitropyridine compound for a specified time.
-
Harvest the cells and wash them with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).
-
Incubate the cells in the dark at room temperature for at least 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
The data is then analyzed to generate a histogram of DNA content, showing the percentage of cells in each phase of the cell cycle.
-
Antimicrobial Susceptibility: Broth Microdilution Method for MIC Determination
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
-
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after incubation.
-
Procedure:
-
Prepare a stock solution of the nitropyridine compound.
-
Perform a two-fold serial dilution of the compound in a 96-well plate containing broth medium.
-
Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculate each well with the bacterial or fungal suspension.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visually inspect the plates for turbidity or use a plate reader to determine the lowest concentration with no visible growth.
-
Enzyme Inhibition: Urease Inhibition Assay
This assay is used to screen for inhibitors of the urease enzyme.[6]
-
Principle: Urease catalyzes the hydrolysis of urea to ammonia. The amount of ammonia produced can be quantified using a colorimetric method, such as the Berthelot reaction, where ammonia reacts with phenol and hypochlorite to form a blue-colored indophenol complex.
-
Procedure:
-
In a 96-well plate, add the urease enzyme solution, buffer, and various concentrations of the nitropyridine inhibitor.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the urea substrate.
-
Incubate for a specific time at a controlled temperature (e.g., 37°C).
-
Stop the reaction and add the Berthelot reagents (phenol-nitroprusside and alkaline hypochlorite).
-
Incubate for color development.
-
Measure the absorbance at a wavelength of around 625 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Conclusion
Nitropyridine compounds represent a versatile scaffold with significant potential in drug discovery. Their demonstrated anticancer, antimicrobial, and enzyme-inhibiting activities warrant further investigation. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore and develop novel therapeutic agents based on the nitropyridine core. Future studies should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as conducting in vivo studies to validate their therapeutic potential.
References
- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. benchchem.com [benchchem.com]
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and Synthesis of Tetrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical development and current synthetic methodologies for constructing the tetrazolo[1,5-a]pyridine core. This fused heterocyclic system is a prominent scaffold in medicinal chemistry and materials science, making a thorough understanding of its synthesis crucial for researchers in these fields. This document details the key historical breakthroughs, provides in-depth experimental protocols for seminal synthetic routes, and presents quantitative data to allow for methodical comparison of these approaches.
Historical Perspective: The Dawn of Tetrazolo[1,5-a]pyridine Synthesis
The synthesis of tetrazolo[1,5-a]pyridine is intrinsically linked to the chemistry of 2-substituted pyridines. The earliest methods for the preparation of this bicyclic system emerged from the fundamental reactions of these precursors. Three primary historical routes laid the groundwork for the diverse synthetic strategies available today:
-
From 2-Halopyridines: The reaction of 2-halopyridines, particularly 2-chloropyridines, with an azide source represents one of the most classical and straightforward approaches. This method proceeds via a nucleophilic aromatic substitution of the halide by the azide ion, followed by an intramolecular cyclization of the resulting 2-azidopyridine intermediate.
-
From 2-Hydrazinopyridines: Another foundational method involves the diazotization of 2-hydrazinopyridine with nitrous acid. This reaction generates a reactive diazónium species which is subsequently trapped intramolecularly by the pyridine nitrogen to form the fused tetrazole ring.
-
From Pyridine N-Oxides: The conversion of pyridine N-oxides to tetrazolo[1,5-a]pyridines has also been a historically significant route. This transformation can be achieved using various activating agents in the presence of an azide source.
These early methods, while foundational, often required harsh reaction conditions and were limited in their substrate scope. Over the years, significant advancements have been made to improve the efficiency, safety, and versatility of tetrazolo[1,5-a]pyridine synthesis.
Core Synthetic Methodologies and Experimental Protocols
This section provides a detailed examination of the key synthetic routes to tetrazolo[1,5-a]pyridine, complete with experimental protocols and quantitative data.
Synthesis from 2-Halopyridines
The substitution of a halogen at the 2-position of a pyridine ring with an azide followed by cyclization is a robust and widely employed method.
A significant improvement to this method involves the use of trimethylsilyl azide (TMSN₃) with a fluoride source, such as tetrabutylammonium fluoride (TBAF). This approach often provides higher yields and proceeds under milder conditions compared to the use of sodium azide.[1][2]
Experimental Protocol: Synthesis of Tetrazolo[1,5-a]pyridine from 2-Chloropyridine using Sodium Azide
-
Materials: 2-chloropyridine, sodium azide, dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2-chloropyridine (1.0 eq) in DMF, add sodium azide (1.5 eq).
-
Heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tetrazolo[1,5-a]pyridine.
-
Experimental Protocol: Synthesis of Tetrazolo[1,5-a]pyridine from 2-Bromopyridine using Trimethylsilyl Azide and TBAF [2]
-
Materials: 2-bromopyridine, trimethylsilyl azide (TMSN₃), tetrabutylammonium fluoride hydrate (TBAF·xH₂O), N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2-bromopyridine (1.0 eq) in DMF, add TBAF·xH₂O (1.2 eq) and TMSN₃ (1.5 eq).
-
Heat the reaction mixture at 85 °C for 24 hours.[2]
-
After cooling to room temperature, dilute the reaction mixture with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield tetrazolo[1,5-a]pyridine.
-
Table 1: Comparison of Synthetic Methods from 2-Halopyridines
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | NaN₃ | DMF | 100-120 | 12-24 | 60-80 | [3] |
| 2-Bromopyridine | TMSN₃, TBAF·xH₂O | DMF | 85 | 24 | up to 90 | [2] |
| 2-Iodopyridine | NaN₃ | DMSO | 110 | 12 | 75 |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
Synthesis from Pyridine N-Oxides
The conversion of pyridine N-oxides offers an alternative and often high-yielding route to tetrazolo[1,5-a]pyridines. This method typically involves activation of the N-oxide followed by reaction with an azide source.
The use of diphenylphosphoryl azide (DPPA) has emerged as a highly effective reagent for this transformation, often proceeding in a one-pot manner under neat conditions.[1][4]
Experimental Protocol: Synthesis of Tetrazolo[1,5-a]pyridine from Pyridine N-Oxide using DPPA [4]
-
Materials: Pyridine N-oxide, diphenylphosphoryl azide (DPPA), pyridine.
-
Procedure:
-
Combine pyridine N-oxide (1.0 eq), DPPA (1.2 eq), and pyridine (2.0 eq) in a reaction vessel.
-
Heat the mixture at 120 °C for 24 hours under a nitrogen atmosphere.[4]
-
Cool the reaction mixture to room temperature.
-
Purify the product directly by silica gel column chromatography to obtain tetrazolo[1,5-a]pyridine.
-
Table 2: Synthesis of Substituted Tetrazolo[1,5-a]pyridines from Pyridine N-Oxides using DPPA [4]
| Pyridine N-Oxide Substituent | Temperature (°C) | Time (h) | Yield (%) |
| Unsubstituted | 120 | 24 | 86 |
| 4-Methyl | 120 | 24 | 82 |
| 4-Methoxy | 120 | 48 | 75 |
| 4-Nitro | 120 | 24 | 91 |
Synthesis from 2-Hydrazinopyridines
The diazotization of 2-hydrazinopyridine is a classical method that proceeds through a distinct mechanistic pathway involving the formation of a diazónium salt.
Experimental Protocol: Synthesis of Tetrazolo[1,5-a]pyridine from 2-Hydrazinopyridine
-
Materials: 2-Hydrazinopyridine, sodium nitrite, hydrochloric acid.
-
Procedure:
-
Dissolve 2-hydrazinopyridine (1.0 eq) in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Dry the combined organic extracts and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
The Azido-Tetrazole Tautomerism
A crucial aspect of the chemistry of tetrazolo[1,5-a]pyridines is their existence in equilibrium with the isomeric 2-azidopyridine form. The position of this equilibrium is influenced by several factors, including the electronic nature of substituents on the pyridine ring, the solvent, and the physical state (solid vs. solution).[3] Generally, electron-withdrawing groups on the pyridine ring tend to favor the 2-azidopyridine tautomer, while electron-donating groups favor the fused tetrazole form.[5]
Visualizing the Synthesis: Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the core synthetic transformations and the fundamental azido-tetrazole equilibrium.
Caption: Synthesis of Tetrazolo[1,5-a]pyridine from 2-Halopyridine.
Caption: Synthesis from Pyridine N-Oxide.
Caption: Synthesis from 2-Hydrazinopyridine.
Caption: Azido-Tetrazole Tautomerism.
Conclusion
The synthesis of tetrazolo[1,5-a]pyridine has evolved significantly from its early beginnings. The development of milder, more efficient, and more versatile methods has expanded the accessibility of this important heterocyclic scaffold. For researchers in drug discovery and materials science, a firm grasp of these synthetic strategies is essential for the design and preparation of novel functional molecules. The methodologies and data presented in this guide offer a solid foundation for further exploration and innovation in the rich field of tetrazolo[1,5-a]pyridine chemistry.
References
- 1. Tetrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. One-Step Conversion of Pyridine N-Oxides to Tetrazolo[1,5-a]pyridines [organic-chemistry.org]
- 5. BJOC - Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines [beilstein-journals.org]
Methodological & Application
Synthetic Routes to 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine from 2-Halopyridines: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic routes for the preparation of 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine, a valuable heterocyclic compound in medicinal chemistry and drug development, starting from readily available 2-halopyridine precursors. The protocols outlined below are based on established chemical transformations and provide a reproducible pathway for the synthesis of the target molecule.
Introduction
Substituted tetrazolo[1,5-a]pyridines are an important class of nitrogen-rich heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities. The 6-bromo-8-nitro derivative is a particularly useful intermediate, allowing for further functionalization at the bromine-substituted position to generate libraries of novel compounds for drug discovery programs. This application note details a reliable multi-step synthesis beginning with the nitration of 2-amino-5-bromopyridine, followed by a Sandmeyer reaction to install a chloro group, and concluding with the formation of the tetrazole ring via a reaction with sodium azide.
Overall Synthetic Scheme
The synthetic pathway to this compound from 2-amino-5-bromopyridine is a three-step process. The initial nitration of the pyridine ring is followed by the conversion of the amino group to a chloro substituent. The final step involves a nucleophilic aromatic substitution with sodium azide, which leads to the formation of the fused tetrazole ring system.
Application Notes and Protocols for 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the potential applications and experimental protocols for 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine in the field of medicinal chemistry. While direct biological studies on this specific compound are not extensively reported in publicly available literature, its structural features—a tetrazolo[1,5-a]pyridine scaffold substituted with a bromine atom and a nitro group—suggest a range of potential therapeutic applications. This document extrapolates from the known biological activities of related heterocyclic compounds and the well-documented roles of bromo and nitro functionalities in drug design to provide a guide for researchers. The protocols provided are hypothetical and based on established synthetic and assay methodologies for similar compounds.
Introduction to this compound
This compound is a heterocyclic compound featuring a fused tetrazole and pyridine ring system. The tetrazole ring is a well-known bioisostere for carboxylic acids and other functional groups, often improving metabolic stability and membrane permeability of drug candidates.[1] The pyridine ring is a common scaffold in numerous FDA-approved drugs. The substituents on the pyridine ring, a bromine atom at the 6-position and a nitro group at the 8-position, are expected to significantly influence the molecule's physicochemical properties and biological activity.
Chemical Properties:
| Property | Value |
| CAS Number | 16098-20-7 |
| Molecular Formula | C₅H₂BrN₅O₂ |
| Molecular Weight | 244.01 g/mol |
| Predicted Density | 2.46 g/cm³ |
| Predicted pKa | -0.36 |
Potential Medicinal Chemistry Applications
Based on the activities of related compounds, this compound could be investigated for the following therapeutic areas:
-
Antimicrobial Agents: Tetrazole and pyridine derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.[1][2] The nitro group, in particular, is a known pharmacophore in several antimicrobial drugs, where it can be bioreduced in pathogens to generate cytotoxic reactive nitrogen species.[3][4][5]
-
Anticancer Agents: The tetrazolo[1,5-a]pyridine scaffold has been explored for its cytotoxic effects against various cancer cell lines.[6] Nitroaromatic compounds are also utilized as hypoxia-activated prodrugs in cancer therapy, where the low-oxygen environment of solid tumors facilitates their reduction to active cytotoxic agents.[7][8]
-
Enzyme Inhibitors: The rigid, planar structure of the fused ring system makes it a suitable scaffold for designing enzyme inhibitors. The bromine atom can participate in halogen bonding with amino acid residues in the active site of a target protein, potentially leading to high-affinity binding.[3][5]
Role of Key Functional Groups
The Tetrazolo[1,5-a]pyridine Scaffold
This fused heterocyclic system is relatively stable and provides a rigid framework for the presentation of substituents in a defined three-dimensional space. Its electron-accepting nature can be utilized in the design of molecules that interact with biological targets through π-π stacking and other electronic interactions.[9]
The 6-Bromo Substituent
The bromine atom at the 6-position can significantly impact the compound's properties:
-
Halogen Bonding: Bromine can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like oxygen and nitrogen in biological macromolecules.[3][10] This can enhance binding affinity and selectivity for a target protein.[4][5]
-
Metabolic Stability: The introduction of a halogen can block sites of metabolism, thereby increasing the half-life of the compound.[9][11]
-
Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can affect its solubility, cell permeability, and pharmacokinetic profile.
The 8-Nitro Substituent
The nitro group is a strong electron-withdrawing group with a dual role in medicinal chemistry:
-
Modulation of Electronic Properties: It can significantly alter the electronic distribution of the ring system, affecting its reactivity and interactions with biological targets.
-
Bioactivation: As mentioned, the nitro group can be reduced in vivo to form reactive species. This property is exploited in the design of targeted therapies for infectious diseases and cancer.[7][8]
-
Toxicity Concerns: The nitro group is often considered a "structural alert" due to its potential for mutagenicity and genotoxicity.[7][8] Therefore, careful toxicological evaluation is necessary for any drug candidate containing this moiety.
Experimental Protocols (Hypothetical)
The following protocols are provided as a starting point for the synthesis and biological evaluation of this compound.
Synthesis of this compound
This proposed synthesis is a multi-step process starting from a commercially available pyridine derivative.
Step 1: Bromination of 2-amino-3-nitropyridine
-
Reaction Setup: In a fume hood, dissolve 2-amino-3-nitropyridine (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain 2-amino-5-bromo-3-nitropyridine.
Step 2: Diazotization and Azide Formation
-
Reaction Setup: Suspend 2-amino-5-bromo-3-nitropyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Diazotization: Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Azide Formation: To the resulting diazonium salt solution, add a solution of sodium azide (1.2 eq) in water dropwise at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours.
-
Work-up: Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield this compound.
In Vitro Antimicrobial Assay (Broth Microdilution)
-
Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Visualizations
Hypothetical Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Potential Mechanism of Action (Antimicrobial)
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 5. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
- 8. azom.com [azom.com]
- 9. researchgate.net [researchgate.net]
- 10. Halogen bond - Wikipedia [en.wikipedia.org]
- 11. jms.ump.edu.pl [jms.ump.edu.pl]
Application Notes and Protocols: 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine as a Versatile Precursor for Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine as a key intermediate in the generation of diverse heterocyclic scaffolds. The unique combination of a fused tetrazole ring, a bromine atom, and a nitro group on the pyridine core imparts a rich and versatile reactivity profile, making it an attractive starting material for medicinal chemistry and drug discovery programs.
Synthesis of this compound
The synthesis of the title compound can be achieved through the cyclization of a corresponding 2-azidopyridine, which is typically generated in situ from a 2-halopyridine. A general and effective method involves the reaction of a dihalonitropyridine with an azide source.
Protocol 1: Synthesis from 2,6-Dihalo-3-nitropyridine
This protocol is adapted from established procedures for the synthesis of substituted tetrazolo[1,5-a]pyridines.[1][2][3]
Reaction Scheme:
Figure 1: Proposed synthesis of the precursor.
Materials:
-
2,6-Dichloro-3-nitropyridine or 2,6-Dibromo-3-nitropyridine
-
Sodium azide (NaN₃) or Trimethylsilyl azide (TMSN₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Hexanes
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 2,6-dihalo-3-nitropyridine (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) portion-wise. Caution: Sodium azide is highly toxic and can be explosive. Handle with appropriate safety precautions.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford this compound.
Quantitative Data (Expected):
| Parameter | Expected Value | Reference |
| Yield | 70-90% | [1][2] |
| Appearance | Pale yellow solid | |
| CAS Number | 16098-20-7 |
Applications in the Synthesis of Novel Heterocycles
The reactivity of this compound can be exploited in several ways to generate novel heterocyclic systems. The key reaction pathways include nucleophilic aromatic substitution, reactions involving the azide-tetrazole equilibrium, and reduction of the nitro group followed by further transformations.
Nucleophilic Aromatic Substitution (SNAr) at the 6-Position
The electron-withdrawing nature of the nitro group and the fused tetrazole ring activates the C6-position for nucleophilic aromatic substitution, allowing for the displacement of the bromide. This pathway is ideal for introducing a variety of functionalities.
This protocol is based on general procedures for SNAr reactions on activated halo-pyridines.[4]
Reaction Workflow:
Figure 2: SNAr reaction workflow.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine) or Alcohol (e.g., methanol, ethanol)
-
Base (e.g., potassium carbonate for amines, sodium hydride for alcohols)
-
Solvent (e.g., DMF for amines, THF for alcohols)
Procedure (Amine Nucleophile):
-
To a solution of this compound (1.0 eq) in DMF, add the amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the mixture to 80 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography to yield the 6-amino substituted product.
Quantitative Data (Expected):
| Nucleophile | Product Class | Expected Yield | Reference |
| Amines | 6-Amino-8-nitrotetrazolo[1,5-a]pyridines | 60-85% | [4] |
| Alkoxides | 6-Alkoxy-8-nitrotetrazolo[1,5-a]pyridines | 70-95% | [4] |
| Thiolates | 6-(Alkyl/Aryl)thio-8-nitrotetrazolo[1,5-a]pyridines | 65-90% | [4] |
[3+2] Cycloaddition via Azide-Tetrazole Tautomerism
The tetrazolo[1,5-a]pyridine system exists in equilibrium with its 2-azidopyridine tautomer. This allows the compound to participate in [3+2] cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to form triazole-containing heterocycles.
This protocol is based on established click chemistry reactions with tetrazolo[1,5-a]pyrimidines.[5][6]
Signaling Pathway Analogy:
Figure 3: [3+2] Cycloaddition reaction pathway.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., t-butanol/water mixture)
Procedure:
-
In a flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of t-butanol and water.
-
Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the organic layer with saturated ammonium chloride solution, then brine.
-
Dry over sodium sulfate, concentrate, and purify by column chromatography to obtain the triazole product.
Quantitative Data (Expected):
| Reaction Type | Product Class | Expected Yield | Reference |
| CuAAC | 1,4-Disubstituted 1,2,3-triazoles | 80-98% | [5][6] |
Ring-Opening and Ring-Expansion Reactions
The tetrazole ring can be opened by strong nucleophiles or undergo photochemical ring expansion to form diazepines, offering pathways to less common heterocyclic cores.[7]
Materials:
-
This compound
-
Strong nucleophile (e.g., dimethylamine)
-
Solvent (e.g., acetonitrile)
Procedure:
-
Dissolve this compound in acetonitrile.
-
Add an excess of dimethylamine (40% aqueous solution) at room temperature in the dark.
-
Stir for 1-2 hours and monitor the reaction by TLC.
-
Remove the solvent under reduced pressure to yield the crude dienyltetrazole product, which can be purified by crystallization or chromatography.
Reductive Transformations
The nitro group can be selectively reduced to an amine, which can then be used for further derivatization (e.g., amide formation, diazotization). Additionally, the tetrazole ring can be hydrogenated to yield aminopyrimidines.
Protocol 3.1: Reduction of the Nitro Group
Materials:
-
This compound
-
Reducing agent (e.g., SnCl₂·2H₂O, Fe/HCl)
-
Solvent (e.g., ethanol, acetic acid)
Procedure (using SnCl₂·2H₂O):
-
Suspend this compound (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated HCl.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction, basify with aqueous NaOH solution, and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify to obtain 6-Bromo-tetrazolo[1,5-a]pyridin-8-amine.
Logical Relationship of Transformations:
Figure 4: Potential synthetic transformations.
These protocols provide a foundation for exploring the rich chemistry of this compound. The resulting novel heterocycles can be screened for a wide range of biological activities, leveraging the known pharmacological importance of pyridine, tetrazole, and triazole scaffolds. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.
References
- 1. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]
- 2. Tetrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. 6-bromopurine nucleosides as reagents for nucleoside analogue synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. UQ eSpace [espace.library.uq.edu.au]
Application Note: Protocol for the Nitration of Bromo-tetrazolo[1,5-a]pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the electrophilic nitration of bromo-tetrazolo[1,5-a]pyridine. The nitration of heterocyclic compounds is a fundamental transformation in medicinal chemistry, enabling the introduction of a nitro group that can serve as a versatile synthetic handle for further functionalization or as a key pharmacophore in biologically active molecules. The tetrazolo[1,5-a]pyridine scaffold is of significant interest in drug discovery. This protocol is based on established principles of electrophilic aromatic substitution on deactivated heterocyclic systems.
The reaction involves the use of a standard nitrating mixture of concentrated nitric acid and sulfuric acid, which generates the reactive electrophile, the nitronium ion (NO₂⁺)[1][2]. The fused tetrazole ring and the bromine atom are electron-withdrawing groups that deactivate the pyridine ring towards electrophilic attack[1][3]. The bromine substituent, while deactivating, is known to direct incoming electrophiles to the ortho and para positions[1][4]. Careful control of reaction conditions, particularly temperature, is crucial to ensure mono-nitration and minimize the formation of side products[4][5].
Experimental Protocol
Materials:
-
Bromo-tetrazolo[1,5-a]pyridine
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Fume hood
Safety Precautions:
-
Acid Handling: Concentrated sulfuric acid and nitric acid are extremely corrosive and potent oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Nitrating Mixture: The mixture of concentrated acids is highly exothermic. Prepare the nitrating mixture by adding nitric acid slowly to sulfuric acid while cooling in an ice bath.
-
Quenching: The reaction mixture must be quenched by pouring it slowly onto ice to dissipate the heat generated.
-
Extraction Solvents: Dichloromethane and ethyl acetate are volatile and flammable. Perform extractions in a well-ventilated fume hood.
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry flask, cool 5 mL of concentrated sulfuric acid to 0 °C in an ice bath. While maintaining the temperature at 0-5 °C, slowly add 5 mL of concentrated nitric acid dropwise with continuous stirring.
-
Reaction Setup: In a separate round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of bromo-tetrazolo[1,5-a]pyridine in 10 mL of concentrated sulfuric acid. Cool this solution to 0 °C in an ice bath.
-
Nitration Reaction: To the solution of bromo-tetrazolo[1,5-a]pyridine, add the pre-cooled nitrating mixture dropwise using a dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture onto 50 g of crushed ice with vigorous stirring. A precipitate of the crude product may form.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Be cautious as this will generate carbon dioxide gas.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 25 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired nitro-bromo-tetrazolo[1,5-a]pyridine isomer(s).
Data Presentation
| Parameter | Value |
| Starting Material | Bromo-tetrazolo[1,5-a]pyridine |
| Reagents | Conc. H₂SO₄, Conc. HNO₃ |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 1-2 hours |
| Theoretical Yield | (To be calculated based on stoichiometry) |
| Actual Yield | (To be determined experimentally) |
| Product Appearance | (To be observed) |
| Melting Point | (To be determined) |
| Spectroscopic Data (NMR, IR, MS) | (To be acquired for characterization) |
Experimental Workflow Diagram
Caption: Workflow for the nitration of bromo-tetrazolo[1,5-a]pyridine.
Signaling Pathway/Logical Relationship Diagram
References
Application Notes and Protocols for [3+2] Cycloaddition Reactions Involving Pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for three modern and synthetically useful [3+2] cycloaddition reactions involving pyridine derivatives. The methodologies covered are:
-
Rhodium-Catalyzed [3+2] Cycloaddition of Pyridinium Ylides with Alkynes for the synthesis of indolizine derivatives.
-
Pyridine-Boryl Radical-Catalyzed [3+2] Cycloaddition of Bicyclo[1.1.0]butanes with Vinyl Azides for the formation of novel azabicyclic structures.
-
Photocatalytic [3+2] Cycloaddition of N-N Pyridinium Ylides with Olefins for the diastereoselective synthesis of pyridyl-lactams.
These methods offer powerful strategies for the construction of complex nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry and drug development.
Rhodium-Catalyzed [3+2] Cycloaddition of Pyridinium Ylides with Alkynes
This protocol describes the synthesis of highly functionalized indolizine derivatives through a rhodium-catalyzed [3+2] cycloaddition of pyridinium ylides, generated in situ from diazo compounds, with alkynes. This reaction proceeds under mild conditions with high efficiency.
Signaling Pathway and Logical Relationship
Caption: General workflow for the Rh-catalyzed synthesis of indolizines.
Quantitative Data Summary
| Entry | Pyridine Substrate | Alkyne Substrate | Diazo Compound | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pyridine | Phenylacetylene | Ethyl 2-diazoacetate | Rh₂(OAc)₄ (2) | DCE | 80 | 12 | 85 |
| 2 | 4-Methylpyridine | 1-Hexyne | Methyl 2-diazo-2-phenylacetate | Rh₂(OAc)₄ (2) | DCE | 80 | 12 | 78 |
| 3 | 3-Chloropyridine | Ethyl propiolate | Ethyl 2-diazoacetate | Rh₂(OAc)₄ (2) | DCE | 80 | 12 | 92 |
| 4 | Isoquinoline | Dimethyl acetylenedicarboxylate | Ethyl 2-diazoacetate | Rh₂(esp)₂ (1) | DCE | 60 | 3 | 95 |
| 5 | Quinoline | Methyl propiolate | Methyl 2-diazo-2-phenylacetate | Rh₂(esp)₂ (1) | DCE | 60 | 3 | 88 |
DCE = 1,2-dichloroethane; Rh₂(OAc)₄ = Rhodium(II) acetate dimer; Rh₂(esp)₂ = Bis(α,α,α',α'-tetramethyl-1,3-benzenedipropanoate)dirhodium(II).
Experimental Protocol: General Procedure
To a solution of the pyridine derivative (0.5 mmol, 1.0 equiv) and the rhodium(II) catalyst (1-2 mol%) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL) under an argon atmosphere is added a solution of the alkyne (0.6 mmol, 1.2 equiv) in DCE (2.0 mL). A solution of the diazo compound (0.55 mmol, 1.1 equiv) in DCE (3.0 mL) is then added dropwise over 1 hour at the specified temperature. The reaction mixture is stirred for the indicated time until complete consumption of the starting material as monitored by TLC. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the desired indolizine product.
Pyridine-Boryl Radical-Catalyzed [3+2] Cycloaddition
This protocol outlines a metal-free approach for the synthesis of novel 2-azabicyclo[3.1.1]heptene derivatives, which can serve as bioisosteres of 1,3,5-trisubstituted pyridines. The reaction proceeds via a pyridine-boryl radical-catalyzed [3π + 2σ] cycloaddition of vinyl azides with bicyclo[1.1.0]butanes (BCBs).
Experimental Workflow
Caption: Workflow for pyridine-boryl radical-catalyzed cycloaddition.
Quantitative Data Summary
| Entry | Bicyclo[1.1.0]butane Substrate | Vinyl Azide Substrate | Pyridine Catalyst (mol%) | B₂(pin)₂ (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl 1-bicyclo[1.1.0]butane-carboxylate | (1-azidovinyl)benzene | 4-Ph-pyridine (15) | 10 | Anisole | 25 | 36 | 96 |
| 2 | 1-(4-Fluorophenyl)bicyclo[1.1.0]butane-2-carbonitrile | 1-azido-4-methoxy-benzene | 4-Ph-pyridine (15) | 10 | Anisole | 25 | 36 | 85 |
| 3 | Methyl 1-bicyclo[1.1.0]butane-carboxylate | 1-(1-azidovinyl)-4-chlorobenzene | 4-Ph-pyridine (15) | 10 | Anisole | 25 | 36 | 91 |
| 4 | 1-(Thiophen-2-yl)bicyclo[1.1.0]butane-2-carbonitrile | (1-azidovinyl)benzene | 3-Pentyl isonicotinate (15) | 10 | Toluene | 25 | 30 | 83 |
| 5 | 1-Benzoylbicyclo[1.1.0]butane | 1-azido-4-methyl-benzene | 4-Ph-pyridine (15) | 10 | Anisole | 25 | 36 | 76 |
B₂(pin)₂ = Bis(pinacolato)diboron.
Experimental Protocol: General Procedure
In a nitrogen-filled glovebox, a 10 mL oven-dried vial is charged with the bicyclo[1.1.0]butane (0.2 mmol, 1.0 equiv), the pyridine catalyst (0.03 mmol, 15 mol%), and bis(pinacolato)diboron (B₂(pin)₂) (0.02 mmol, 10 mol%). Anhydrous solvent (2.0 mL) is added, followed by the vinyl azide (0.4 mmol, 2.0 equiv). The vial is sealed and the reaction mixture is stirred at 25 °C for the specified time. After completion of the reaction (monitored by TLC or GC-MS), the reaction mixture is concentrated under reduced pressure. The crude product is purified by preparative thin-layer chromatography or flash column chromatography on silica gel to afford the desired 2-azabicyclo[3.1.1]heptene.
Photocatalytic [3+2] Cycloaddition of N-N Pyridinium Ylides
This protocol details a diastereoselective method for the synthesis of ortho-pyridyl γ- and δ-lactams via a photoinduced [3+2] cycloaddition. The reaction utilizes the triplet-state reactivity of N-N pyridinium ylides in the presence of a photosensitizer and visible light.
Experimental Workflow
Caption: Workflow for the photocatalytic [3+2] cycloaddition of N-N pyridinium ylides.
Quantitative Data Summary
| Entry | N-N Pyridinium Ylide Substrate | Olefin Substrate | Photocatalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | N-(pivaloylamino)pyridinium ylide | Styrene | fac-Ir(ppy)₃ (1) | CH₃CN | 25 | 24 | 82 | >20:1 |
| 2 | N-(benzoylamino)pyridinium ylide | 4-Methylstyrene | fac-Ir(ppy)₃ (1) | CH₃CN | 25 | 24 | 75 | >20:1 |
| 3 | N-(acetylamino)pyridinium ylide | 1-Hexene | fac-Ir(ppy)₃ (1) | CH₃CN | 25 | 24 | 68 | 15:1 |
| 4 | N-(pivaloylamino)pyridinium ylide | Cyclohexene | 4CzIPN (2) | DMF | 25 | 36 | 71 | >20:1 |
| 5 | N-(isobutyrylamino)pyridinium ylide | N-Vinylpyrrolidinone | fac-Ir(ppy)₃ (1) | CH₃CN | 25 | 24 | 88 | >20:1 |
fac-Ir(ppy)₃ = Tris(2-phenylpyridine)iridium(III); 4CzIPN = 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene.
Experimental Protocol: General Procedure
An oven-dried 4 mL vial equipped with a magnetic stir bar is charged with the N-N pyridinium ylide (0.1 mmol, 1.0 equiv), the photocatalyst (1-2 mol%), and the olefin (0.2 mmol, 2.0 equiv). The vial is sealed with a cap and the atmosphere is replaced with argon by evacuating and backfilling three times. Anhydrous solvent (1.0 mL) is added, and the reaction mixture is stirred and irradiated with a 450 nm LED lamp at 25 °C for the indicated time. Upon completion of the reaction (monitored by LC-MS), the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired pyridyl-lactam product.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine synthesis. The information is compiled from established methodologies for analogous heterocyclic compounds.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a multi-step process starting from 2-aminopyridine. The proposed pathway involves the sequential introduction of a nitro group and a bromo group onto the pyridine ring, followed by the formation of the fused tetrazole ring.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-3-nitropyridine
This procedure involves the nitration of 2-aminopyridine. This reaction is known to produce a mixture of isomers, primarily 2-amino-3-nitropyridine and 2-amino-5-nitropyridine, which will require separation.[1][2]
-
Preparation: In a flask equipped with a stirrer and a dropping funnel, cautiously add 2-aminopyridine to concentrated sulfuric acid while maintaining the temperature below 20°C with an ice bath.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Cool this mixture in an ice bath. Add the nitrating mixture dropwise to the 2-aminopyridine solution, ensuring the temperature does not exceed 40-50°C.[3]
-
Reaction Completion and Work-up: After the addition is complete, stir the mixture until the reaction is complete (monitor by TLC). Carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Isolation: Neutralize the solution with a suitable base (e.g., sodium carbonate solution) to precipitate the product.
-
Purification: The isomeric mixture can be separated by column chromatography to isolate the desired 2-amino-3-nitropyridine.
Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine
This step involves the regioselective bromination of 2-amino-3-nitropyridine. The amino group is a strong activating group and will direct the bromination to the 5-position.
-
Dissolution: Dissolve 2-amino-3-nitropyridine in a suitable solvent such as chloroform or dimethylformamide.[4][5]
-
Bromination: Add a brominating agent, such as N-bromosuccinimide (NBS) or liquid bromine, dropwise to the solution at a controlled temperature.[5][6]
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once complete, quench the reaction with a solution of sodium thiosulfate to remove any excess bromine.
-
Isolation and Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Step 3: Synthesis of this compound
The final step is the formation of the tetrazole ring via diazotization of the 2-amino group followed by cyclization with an azide source.[7][8]
-
Diazotization: Dissolve 2-amino-5-bromo-3-nitropyridine in a mixture of a strong acid (e.g., hydrochloric acid or sulfuric acid) and water. Cool the solution to 0-5°C in an ice-salt bath.[7] Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C.[7] Stir for an additional 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.[7]
-
Cyclization: In a separate flask, prepare a solution of sodium azide in water and cool it in an ice bath. Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring.
-
Reaction Completion and Isolation: Allow the reaction to proceed at low temperature, then warm to room temperature. The product may precipitate out of the solution. Collect the solid product by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.
Quantitative Data Summary
The following table provides an overview of the reagents and expected yields for each step of the synthesis, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Starting Material | Key Reagents | Molar Ratio (Starting Material:Reagent) | Solvent | Typical Yield (%) |
| 1 | 2-Aminopyridine | Conc. H₂SO₄, Conc. HNO₃ | 1 : (excess) : 1.1 | Sulfuric Acid | 20-40% (for 3-nitro isomer)[9] |
| 2 | 2-Amino-3-nitropyridine | N-Bromosuccinimide (NBS) | 1 : 1.1 | Chloroform | 70-85% |
| 3 | 2-Amino-5-bromo-3-nitropyridine | NaNO₂, NaN₃, HCl | 1 : 1.1 : 1.2 : (excess) | Water/Acid | 60-80% |
Mandatory Visualization
References
- 1. nbinno.com [nbinno.com]
- 2. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 3. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 4. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. ijssst.info [ijssst.info]
- 7. benchchem.com [benchchem.com]
- 8. Tetrazolo(1,5-a)pyridines and furazano(4,5-b)pyridine 1-oxides (Journal Article) | OSTI.GOV [osti.gov]
- 9. JPH06287176A - Production of 2-amino-3-nitropyridine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Nitrotetrazolopyridines
Welcome to the technical support center for the synthesis of nitrotetrazolopyridines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of nitrotetrazolopyridines, typically formed via the [3+2] cycloaddition of a cyanopyridine bearing a nitro group with an azide source.
Question: My yield of the desired 5-(nitropyridin-yl)tetrazole is consistently low. What are the potential causes?
Answer: Low yields are a common issue and can stem from several factors related to starting materials, reaction conditions, or work-up procedures.
-
Incomplete Reaction: The cycloaddition of nitriles and azides can be slow. Ensure the reaction has gone to completion by using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting cyanopyridine.
-
Poor Starting Material Quality: Impurities in the starting nitropyridine or sodium azide can inhibit the reaction. Ensure materials are pure and dry, as water can interfere with the reaction.
-
Suboptimal Reaction Conditions: The choice of solvent and temperature is critical. High-polarity aprotic solvents like DMF or DMSO are generally preferred as they help to dissolve the azide salt and facilitate the reaction.[1][2] Insufficient temperature can lead to slow reaction rates, while excessively high temperatures may cause decomposition of the starting material or product.
-
Side Reactions: The strongly electron-withdrawing nitro group makes the pyridine ring susceptible to nucleophilic attack by the azide ion (SNAr), which can compete with the desired cycloaddition. This is particularly relevant if there is a good leaving group (e.g., a halogen) on the ring.
-
Difficult Work-up/Purification: The tetrazole product is acidic and may form salts, leading to losses during extraction. Acidification of the reaction mixture (e.g., with dilute HCl) is often necessary to protonate the tetrazole, making it extractable with an organic solvent.[1]
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for diagnosing low product yield.
Question: I am observing an unexpected byproduct in my LC-MS/NMR analysis. What could it be?
Answer: The formation of byproducts is often related to the high reactivity of the reagents and intermediates involved.
-
Isomeric Products: While the [3+2] cycloaddition of a nitrile with sodium azide typically yields the 1H-tetrazole tautomer, subsequent alkylation or other derivatization reactions can lead to the formation of regioisomers (e.g., 1,5- vs. 2,5-disubstituted tetrazoles).[3]
-
Nucleophilic Aromatic Substitution (SNAr): If the nitropyridine starting material has a suitable leaving group (like a halogen), the azide anion can act as a nucleophile and displace it, leading to an azidopyridine byproduct instead of the tetrazole.
-
Hydrolysis of Nitrile: In the presence of strong acid or base and water during work-up, the nitrile group of the unreacted starting material can hydrolyze to a carboxylic acid or amide.
-
Ring Opening/Decomposition: Tetrazoles can undergo thermal or photochemical decomposition, often with the extrusion of N₂.[4] This is more likely if the reaction is run at very high temperatures for extended periods.
Reaction Pathways for Product and Byproducts
Caption: Main reaction pathway versus common side reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for the [3+2] cycloaddition to form nitrotetrazolopyridines?
A1: The optimal conditions depend on the specific substrate, but a general starting point involves reacting the nitrated cyanopyridine with 1.2-1.5 equivalents of sodium azide.[1][5] Common catalysts include zinc salts (e.g., ZnBr₂) or ammonium chloride.[6][7] High-boiling polar aprotic solvents are typically most effective.
Table 1: Comparison of Solvent Effects on Tetrazole Synthesis Yield
| Solvent | Typical Temperature (°C) | Typical Yield (%) | Reference |
|---|---|---|---|
| Toluene | 110 | 15 | [1][2] |
| Methanol | 65 | 20 | [1][2] |
| Acetonitrile | 82 | 50 | [1][2] |
| DMF | 110-150 | 80-95 | [2][5] |
| DMSO | 110 | >95 | [1][2] |
Note: Yields are generalized from model systems and may vary for nitrotetrazolopyridine synthesis.
Q2: How do I handle the potential hazards associated with using sodium azide?
A2: Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. Hydrazoic acid (HN₃), which can be generated in situ, is also toxic and explosive.
-
Safety Precautions: Always handle sodium azide in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Avoid Heavy Metals: Do not allow sodium azide to come into contact with heavy metals like lead, copper, mercury, or their salts. Use glass or Teflon equipment.
-
Quenching: After the reaction is complete, any residual azide should be carefully quenched. A common method is the addition of a sodium nitrite solution followed by acidification to destroy the excess azide.
-
Waste Disposal: Dispose of all azide-containing waste according to your institution's hazardous waste protocols.
Q3: Can Vicarious Nucleophilic Substitution (VNS) be used to introduce the tetrazole ring?
A3: Vicarious Nucleophilic Substitution (VNS) is a powerful method for C-H functionalization of electron-deficient rings like nitropyridines.[8] However, it is typically used to form new carbon-carbon or carbon-heteroatom bonds by adding a carbanion that possesses a leaving group.[9][10] Synthesizing the tetrazole ring directly via VNS is not a standard approach. The more conventional and reliable method is the [3+2] cycloaddition of an azide with a pre-existing nitrile (cyano) group on the nitropyridine ring.
Experimental Protocols
General Protocol for the Synthesis of 5-(Nitropyridin-yl)-1H-tetrazole
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the starting nitro-cyanopyridine (1.0 mmol, 1.0 eq.), sodium azide (1.2 mmol, 1.2 eq.), and a catalyst such as zinc bromide (0.2 mmol, 0.2 eq.).
-
Solvent Addition: Add dry DMF or DMSO (5-10 mL) to the flask.
-
Heating: Heat the reaction mixture to 110-130 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting nitrile is consumed (typically 12-24 hours).
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully add water (20 mL) and then acidify to pH ~2-3 with 1N HCl to protonate the tetrazole product.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the final 5-(nitropyridin-yl)-1H-tetrazole.[5]
References
- 1. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis | MDPI [mdpi.com]
- 5. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The most common purification techniques for compounds similar to this compound are column chromatography and recrystallization. The choice of method depends on the nature and quantity of impurities.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Potential impurities can include unreacted starting materials, isomers formed during the synthesis (e.g., other positional isomers of the nitro or bromo group), and byproducts from side reactions. The synthesis of nitroaromatic compounds can sometimes lead to the formation of multiple isomers.[1]
Q3: How can I monitor the purity of my fractions during purification?
A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the purity of fractions collected during column chromatography or to assess the success of a recrystallization step.[2] Using a suitable solvent system, you can visualize the separation of your desired compound from impurities.
Q4: Is this compound sensitive to certain conditions?
A4: Tetrazole derivatives can be thermally sensitive. For instance, 2,5-disubstituted tetrazoles can undergo thermal degradation with the elimination of N2.[3] It is advisable to avoid excessive heat during purification steps like solvent evaporation. Additionally, the nitro group makes the aromatic system electron-deficient, which might influence its stability in the presence of strong nucleophiles.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation of Spots on TLC | The solvent system (eluent) is not optimal. | Perform TLC with a variety of solvent systems, such as gradients of ethyl acetate in hexanes, to find the best separation. |
| Product Elutes with the Solvent Front | The eluent is too polar. | Decrease the polarity of the eluent. Begin with a non-polar solvent like hexane and gradually introduce a more polar solvent like ethyl acetate.[4] |
| Product Does Not Elute from the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| Streaking or Tailing of Spots on TLC/Column | The compound, being a pyridine derivative, may interact strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to improve the peak shape.[4] |
| The sample is overloaded. | Reduce the amount of crude product loaded onto the column. |
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Product "Oils Out" Instead of Crystallizing | The solvent is too effective at dissolving the compound. | Use a solvent pair: dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.[4] |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.[4] | |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] | |
| No Crystal Formation Upon Cooling | The chosen solvent is not suitable. | Experiment with different solvents or solvent systems. |
| The solution is not concentrated enough. | Carefully evaporate some of the solvent to increase the concentration of the compound and then attempt to cool again. | |
| Low Recovery of Purified Product | The compound has significant solubility in the cold recrystallization solvent. | Minimize the amount of solvent used to dissolve the crude product. Ensure the solution is cooled sufficiently to minimize solubility. |
Experimental Protocols
General Column Chromatography Protocol
-
Column Preparation: Select a glass column of appropriate size. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped. Equilibrate the column by running the initial eluent through it.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the initial eluent.
-
Loading the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting gradient for similar aromatic compounds is 1:9 ethyl acetate/hexanes.[4]
-
Fraction Collection and Analysis: Collect fractions in separate tubes. Analyze the fractions using TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. For bromo-nitro aromatic compounds, ethanol has been used successfully.[1]
-
Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the crude product to completely dissolve it.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be heated briefly and then filtered hot to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent. Dry the crystals thoroughly to remove any residual solvent.
Visualized Workflows
Caption: General experimental workflow for the purification of this compound.
Caption: Logical workflow for troubleshooting purification issues.
References
Optimizing reaction conditions for the synthesis of tetrazolo[1,5-a]pyridine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tetrazolo[1,5-a]pyridine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of tetrazolo[1,5-a]pyridine derivatives in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a low yield or no desired tetrazolo[1,5-a]pyridine product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields can stem from several factors related to starting materials, reaction conditions, and the chosen synthetic route. Here is a step-by-step guide to troubleshoot the issue:
-
Purity of Starting Materials: Impurities in reactants, especially the pyridine precursor, can inhibit the reaction or lead to side products. Ensure all starting materials are of high purity. Recrystallization or purification of the starting materials may be necessary.[1][2]
-
Reaction Temperature and Time: The cyclization to form the tetrazole ring is often temperature-sensitive.
-
For syntheses starting from 2-halopyridines with trimethylsilyl azide (TMSN₃) and tetrabutylammonium fluoride (TBAF), heating at 85°C for 24 hours has been shown to be effective.[3]
-
When using pyridine N-oxides with diphenyl phosphorazidate (DPPA), elevated temperatures of around 120°C for 24 hours are typically required.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to check for the consumption of starting material and formation of the product.[2]
-
-
Choice of Azide Source and Reagents: The reactivity of the azide source is critical.
-
For the conversion of pyridine N-oxides, diphenyl phosphorazidate (DPPA) has been reported as a highly convenient and effective reagent.[4][5]
-
In reactions with 2-halopyridines, trimethylsilyl azide in the presence of a fluoride source like TBAF is a common choice.[3][5]
-
Sodium azide can also be used, particularly in combination with an activating agent like 4-toluenesulfonyl chloride for pyridine N-oxides.[5]
-
-
Solvent Effects: The choice of solvent can influence reactant solubility and reaction kinetics. Some reactions, like the one with DPPA, can be performed solvent-free by heating the neat reactants.[4][5] For other methods, solvents like toluene or dimethylformamide (DMF) have been used.[5][6]
Issue 2: Formation of Side Products and Purification Challenges
Question: I am observing significant side products in my reaction, making the purification of the final tetrazolo[1,5-a]pyridine derivative difficult. What are the likely side products and how can I minimize them and purify my compound?
Answer: The formation of side products is a common challenge. The primary competing reaction is often the formation of the isomeric 2-azidopyridine, which may exist in equilibrium with the desired tetrazolo[1,5-a]pyridine.[7][8]
-
Minimizing Side Products:
-
Temperature Control: The equilibrium between the tetrazole and the open-chain azide can be temperature and solvent-dependent.[7] Careful control of the reaction temperature can favor the formation of the desired tetrazole.
-
Appropriate Reagents: Using an efficient cyclization promoter can help drive the reaction towards the tetrazole product.
-
-
Purification Strategies:
-
Column Chromatography: This is a widely used technique for separating the desired product from impurities. Due to the basic nature of the pyridine ring system, tailing on silica gel can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or pyridine, to the eluent.[1]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[1]
-
Acid-Base Extraction: The basicity of the tetrazolo[1,5-a]pyridine core can be exploited for purification. An acidic wash (e.g., dilute HCl) can protonate the product, allowing it to be extracted into the aqueous layer and separated from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]
-
Issue 3: Azide-Tetrazole Equilibrium
Question: I have evidence suggesting my product exists as a mixture of the tetrazolo[1,5-a]pyridine and the isomeric 2-azidopyridine. How can I confirm this and favor the desired tetrazole form?
Answer: The valence isomerization between the fused tetrazole ring and the open-chain azide is a known phenomenon for this class of compounds.[6][7]
-
Confirmation:
-
Spectroscopic Analysis: This equilibrium can be studied using NMR and IR spectroscopy. The azide group has a characteristic strong absorption in the IR spectrum around 2100-2200 cm⁻¹.[7] In the ¹H NMR, the chemical shifts of the pyridine ring protons will differ between the two isomers.
-
Solvent Effects: The position of the equilibrium can be influenced by the solvent.[6][7] Running spectra in different solvents (e.g., DMSO, chloroform, trifluoroacetic acid) can provide evidence for the presence of both isomers.[6]
-
-
Favoring the Tetrazole Form:
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various synthetic methods for tetrazolo[1,5-a]pyridine derivatives.
Table 1: Synthesis from Pyridine N-Oxides
| Reagent System | Temperature (°C) | Time (h) | Solvent | Yield (%) | Reference |
| Diphenyl phosphorazidate (DPPA) | 120 | 24 | None (neat) | up to 86% | [4] |
| 4-Toluene sulfonyl chloride / Sodium azide | Elevated | - | Toluene | Good | [5] |
Table 2: Synthesis from 2-Halopyridines
| Reagent System | Temperature (°C) | Time (h) | Solvent | Yield (%) | Reference |
| Trimethylsilyl azide (TMSN₃) / TBAF·xH₂O | 85 | 24 | - | up to 90% | [3] |
| Sodium azide | Reflux | - | DMF | High | [7] |
Table 3: Multicomponent and Other Syntheses
| Starting Materials | Reagents/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminotetrazole, Aldehydes, Acetophenones | N,N,N,N-Tetrabromobenzene-1,3-disulfonamide | - | - | Good to Excellent | [9] |
| 2-Hydrazinopyridines | Nitrous acid | - | - | - | [6] |
| Dihydropyrimidine-2-thiones | Sodium azide | - | - | - | [10] |
Experimental Protocols
Protocol 1: Synthesis from Pyridine N-Oxide using DPPA [4]
-
Reaction Setup: In a reaction vessel, combine the substituted pyridine N-oxide (1.0 equiv), diphenyl phosphorazidate (DPPA) (1.2 equiv), and pyridine (1.2 equiv).
-
Reaction: Heat the mixture at 120°C under a nitrogen atmosphere for 24 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Purify the crude product directly by column chromatography on silica gel to afford the desired tetrazolo[1,5-a]pyridine derivative.
Protocol 2: Synthesis from 2-Halopyridine using TMSN₃ and TBAF [3]
-
Reaction Setup: To a solution of the 2-halopyridine (1.0 equiv) in a suitable solvent, add trimethylsilyl azide (TMSN₃) (1.5 equiv) and tetrabutylammonium fluoride hydrate (TBAF·xH₂O) (1.5 equiv).
-
Reaction: Heat the reaction mixture at 85°C for 24 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the pure tetrazolo[1,5-a]pyridine.
Visualizations
Caption: General experimental workflow for the synthesis of tetrazolo[1,5-a]pyridine derivatives.
Caption: Troubleshooting logic for low yield in tetrazolo[1,5-a]pyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]
- 4. One-Step Conversion of Pyridine N-Oxides to Tetrazolo[1,5-a]pyridines [organic-chemistry.org]
- 5. Tetrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. pubs.acs.org [pubs.acs.org]
- 9. One-pot synthesis of tetrazolo[1,5-a]pyrimidines under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. One-Step Synthesis of Tetrazolo[1,5-a]pyrimidines by Cyclization Reaction of Dihydropyrimidine-2-thiones with Sodium Azide [chooser.crossref.org]
Stability issues of 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine. The information provided is based on the chemical properties of related nitroaromatic and tetrazolo[1,5-a]pyridine compounds and is intended to serve as a general guide.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound in solution.
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates out of solution | Poor solubility: The chosen solvent may not be appropriate for this compound. | - Attempt solubilization in a small amount of a polar aprotic solvent such as DMSO or DMF before diluting with the aqueous buffer.- Gently warm the solution to aid dissolution, but monitor for any signs of degradation (color change).- If using aqueous buffers, ensure the pH is optimal for solubility. |
| Solution changes color (e.g., turns yellow/brown) over time | Degradation: The compound may be unstable under the current experimental conditions (e.g., exposure to light, incompatible pH, or presence of contaminants). Nitroaromatic compounds can be susceptible to degradation.[1][2] | - Protect the solution from light by using amber vials or covering the container with aluminum foil.[2]- Prepare fresh solutions before each experiment.- Evaluate the pH of the solution; extreme pH values can accelerate degradation.[2]- Ensure all glassware is thoroughly clean to avoid contaminants that could catalyze decomposition.[1] |
| Inconsistent results in biological assays | Compound instability in media: The compound may be degrading in the cell culture or assay medium over the time course of the experiment. | - Perform a stability study of the compound in the specific medium under the assay conditions (e.g., 37°C, 5% CO₂).- Reduce the incubation time if possible.- Consider adding the compound at different time points during the assay. |
| Loss of compound during analysis (e.g., HPLC) | Decomposition in mobile phase or on the column: The compound may be unstable in the HPLC mobile phase or interact with the stationary phase. Some nitroaromatic compounds show instability in certain chromatographic systems.[3] | - Adjust the pH of the mobile phase. Acidification can sometimes improve the stability of nitroaromatic compounds.[4]- Use a mobile phase with a different solvent composition (e.g., methanol/water instead of acetonitrile/water).[3]- Ensure the stock solutions for analysis are fresh. |
| Formation of an unknown peak in chromatogram | Isomerization or degradation: In solution, some tetrazolo[1,5-a]pyridines can exist in equilibrium with their isomeric 2-azidopyridine form.[5] This equilibrium can be influenced by the solvent and substituents on the pyridine ring.[5] Degradation can also lead to new peaks. | - Use LC-MS to identify the unknown peak. The azido isomer would have the same mass.- Analyze the sample immediately after preparation to minimize the formation of degradation products.- Adjusting the solvent may shift the equilibrium.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
Q2: How should I store solutions of this compound?
A2: Solutions of this compound should be stored at low temperatures (e.g., -20°C or -80°C) to minimize degradation. It is also crucial to protect the solutions from light by using amber vials or by wrapping the containers in aluminum foil, as light can cause photodegradation.[2] For optimal results, it is always best to prepare fresh solutions for each experiment.
Q3: What factors can influence the stability of this compound in solution?
A3: Several factors can affect the stability of nitroaromatic compounds in solution, including:
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[2]
-
pH: Extreme pH levels (both acidic and basic) can lead to hydrolysis or other degradation pathways.[2] Acidification to a pH of 2 has been shown to preserve some nitroaromatic compounds in water samples.[4]
-
Light: Exposure to UV and visible light can cause photodegradation.[2]
-
Oxygen and Contaminants: The presence of oxygen can promote oxidation, and contaminants, such as trace metals or caustic substances, can catalyze decomposition.[1][2]
Q4: Is there a risk of thermal instability with this compound?
A4: Yes, nitroaromatic compounds can be thermally sensitive.[1] A related compound, 4,6-dinitrotetrazolo[1,5-a]pyridine, is known to be thermally unstable.[5] While specific data for the 6-bromo-8-nitro derivative is unavailable, it is prudent to avoid high temperatures when handling the compound in both solid and solution forms.
Q5: Could the tetrazole ring open in solution?
A5: Yes, the tetrazolo[1,5-a]pyridine ring system can exist in a temperature- and solvent-dependent equilibrium with the corresponding 2-azidopyridine isomer.[5] For this compound, this would be 2-azido-5-bromo-3-nitropyridine. The presence of electron-withdrawing groups, such as the nitro group, can influence this equilibrium.[5] This isomerization is a potential source of instability or unexpected reactivity.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in an Aqueous Buffer
Objective: To determine the stability of this compound in a given aqueous buffer over time at a specific temperature.
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in 100% DMSO.
-
Preparation of Working Solution: Dilute the stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration (e.g., 100 µM). Ensure the final concentration of DMSO is low (e.g., <1%) to minimize its effect on the experiment.
-
Incubation: Aliquot the working solution into several amber vials and incubate them at the desired temperature (e.g., room temperature or 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one vial from incubation.
-
Analysis: Immediately analyze the sample by reverse-phase high-performance liquid chromatography (RP-HPLC) with a UV detector.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the percentage of the remaining compound against time to determine the degradation rate.
Protocol 2: Evaluation of pH Effects on Stability
Objective: To assess the stability of this compound at different pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, and 9).
-
Stock Solution: Prepare a concentrated stock solution of the compound in DMSO.
-
Working Solutions: Create working solutions by diluting the stock solution in each of the prepared buffers.
-
Incubation: Incubate the solutions at a constant temperature, protected from light.
-
Analysis: Analyze the samples by RP-HPLC at various time points (e.g., 0 and 24 hours).
-
Comparison: Compare the percentage of the remaining parent compound in each buffer to determine the effect of pH on stability.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential instability pathways for this compound in solution.
References
- 1. icheme.org [icheme.org]
- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Pyridines
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the NMR peak assignments of substituted pyridines.
Frequently Asked Questions (FAQs)
Basic Spectra Interpretation
Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for a substituted pyridine ring?
A1: The nitrogen atom in the pyridine ring is electronegative, which deshields the adjacent protons and carbons, causing them to resonate at a lower field (higher ppm) compared to benzene.[1][2] The exact chemical shifts are highly dependent on the nature and position of the substituents.
-
¹H NMR: In unsubstituted pyridine, protons typically appear in distinct regions. The α-protons (H-2, H-6) are the most deshielded due to their proximity to the nitrogen, followed by the γ-proton (H-4), and then the β-protons (H-3, H-5).[2][3] Electron-donating groups (e.g., -CH₃, -OCH₃) will shift signals upfield (to lower ppm), while electron-withdrawing groups (e.g., -NO₂, -CN) will shift them downfield (to higher ppm).[2][4]
-
¹³C NMR: The carbon atoms experience a similar deshielding effect.[3] The chemical shifts can be estimated using substituent chemical shift (SCS) additivity rules, though deviations can occur with multiple substituents.[5][6][7]
Summary of Typical Chemical Shifts (in CDCl₃)
| Position | Unsubstituted Pyridine ¹H Chemical Shift (ppm)[1][8] | Unsubstituted Pyridine ¹³C Chemical Shift (ppm)[3] | General Effect of Electron-Donating Group (EDG) | General Effect of Electron-Withdrawing Group (EWG) |
| C2 / H2 (α) | ~8.61 | ~150.0 | Upfield Shift (Shielding) | Downfield Shift (Deshielding) |
| C6 / H6 (α) | ~8.61 | ~150.0 | Upfield Shift (Shielding) | Downfield Shift (Deshielding) |
| C3 / H3 (β) | ~7.28 | ~123.9 | Upfield Shift (Shielding) | Downfield Shift (Deshielding) |
| C5 / H5 (β) | ~7.28 | ~123.9 | Upfield Shift (Shielding) | Downfield Shift (Deshielding) |
| C4 / H4 (γ) | ~7.66 | ~135.8 | Upfield Shift (Shielding) | Downfield Shift (Deshielding) |
Troubleshooting Common Problems
Q2: My aromatic signals are overlapping. How can I resolve them for an accurate assignment?
A2: Signal overlap in the aromatic region is a frequent issue. Here are several strategies to resolve these signals:
-
Change the NMR Solvent: The chemical shifts of protons can be influenced by the solvent.[9] Acquiring spectra in different deuterated solvents (e.g., changing from CDCl₃ to benzene-d₆, DMSO-d₆, or acetone-d₆) can alter the chemical shifts and resolve the overlap.[3] Aromatic solvents like benzene-d₆ often induce significant shifts due to anisotropic effects, which can simplify complex multiplets.[9]
-
Increase Spectrometer Field Strength: If available, re-acquiring the spectrum on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the dispersion of the signals, often resolving the overlap.[3][9]
-
2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful tools for resolving overlapping signals and establishing connectivity.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are J-coupled (typically through 2-4 bonds). It can help identify which protons are adjacent on the pyridine ring, even if their signals overlap in the 1D spectrum.[9]
-
TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a single spin system. For a substituted pyridine, it can help identify all protons belonging to the ring system.[9]
-
Q3: I have synthesized a disubstituted pyridine, but I am unsure of the exact regiochemistry. How can I use NMR to determine the correct substitution pattern?
A3: Determining the regiochemistry of substitution is a critical challenge. A combination of 1D and 2D NMR techniques is required for an unambiguous assignment.
-
¹H NMR Coupling Patterns: The coupling constants (J-values) between the remaining ring protons provide valuable information about their relative positions.[9] Analyzing the splitting patterns (e.g., doublet, triplet, doublet of doublets) and the magnitude of the J-values allows you to deduce the proton connectivity.[10]
Typical Proton-Proton Coupling Constants in Pyridines
| Coupling Type | Number of Bonds | Typical Range (Hz) |
| Ortho (J_23) | 3 | 5.0 - 6.0[10] |
| Ortho (J_34) | 3 | 7.0 - 9.0[10] |
| Meta (J_24, J_35) | 4 | 1.0 - 3.0[9] |
| Para (J_25, J_36) | 5 | < 1.0 (often not resolved)[9] |
-
2D NMR for Connectivity:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for determining regiochemistry. It shows correlations between protons and carbons over two to three bonds (²J_CH and ³J_CH).[9][11] By observing a correlation from a substituent's proton (e.g., a methyl group) to a specific ring carbon, you can definitively place that substituent.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close in space (< 5 Å).[12] Observing an NOE cross-peak between a proton on a substituent and a proton on the pyridine ring confirms that the substituent is physically located next to that ring proton.[9]
-
Q4: Why are the peaks for my α-protons (H-2, H-6) unusually broad?
A4: Peak broadening for protons adjacent to the pyridine nitrogen is a known phenomenon and can arise from several factors:
-
Quadrupolar Broadening: The primary cause is often the nitrogen atom itself. The most common isotope, ¹⁴N, has a nuclear spin I=1 and possesses a quadrupole moment. This leads to efficient quadrupolar relaxation, which can shorten the T₂ relaxation time of adjacent protons (H-2, H-6) and cause their signals to broaden.[3]
-
Chemical Exchange: If your sample contains acidic protons (e.g., from an -OH or -NH₂ substituent, or trace acid), proton exchange with the pyridine nitrogen can occur, leading to peak broadening.
-
Poor Shimming: An inhomogeneous magnetic field will cause broadening of all peaks. Re-shimming the spectrometer is a standard first step to rule this out.[3]
Experimental Protocols
HMBC (Heteronuclear Multiple Bond Correlation)
This experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons.
-
Objective: To determine the connectivity between substituents and the pyridine ring and to confirm the overall carbon framework.
-
Methodology:
-
Sample Preparation: Prepare a moderately concentrated sample (5-20 mg) in a suitable deuterated solvent (0.5-0.7 mL).
-
Acquisition:
-
Load a standard HMBC pulse sequence on the spectrometer.
-
The key parameter is the long-range coupling delay, which is optimized for a specific J_CH coupling constant. A typical value is optimized for ⁿJ_CH = 8-10 Hz.[13] To observe a wider range of couplings, including smaller 4-bond couplings, an optimization for 5 Hz may also be beneficial.[11]
-
The number of scans per increment should be a multiple of 8 or 16, and the number of increments in the indirect dimension determines the resolution in the carbon dimension.
-
-
Processing:
-
Apply 2D Fourier transformation.
-
Phase the spectrum in both dimensions.
-
Calibrate the chemical shift axes.
-
-
Analysis: Analyze the cross-peaks, which indicate correlations between protons and carbons separated by 2-4 bonds.[11] Remember that direct one-bond correlations are typically suppressed.[11]
-
NOESY (Nuclear Overhauser Effect Spectroscopy)
This experiment identifies protons that are physically close to one another in space.
-
Objective: To determine the spatial proximity of substituents to specific ring protons, thereby confirming regiochemistry.
-
Methodology:
-
Sample Preparation: The sample must be free of dissolved oxygen, which is paramagnetic and can quench the NOE effect.[14] Degas the sample using the freeze-pump-thaw technique (3-4 cycles).[14][15]
-
Acquisition:
-
Load a standard 2D NOESY pulse sequence.
-
The most critical parameter is the mixing time (τ_m) . This is the period during which the NOE effect builds up. The optimal time depends on the molecule's size. For small molecules like most substituted pyridines, longer mixing times (0.5 - 1.0 seconds) are generally required.[14][15]
-
Set an appropriate relaxation delay (typically 1-2 seconds).
-
-
Processing:
-
Apply 2D Fourier transformation and phase the spectrum. For small molecules, NOE cross-peaks will have the opposite phase to the diagonal peaks.[14]
-
-
Analysis: Identify cross-peaks between protons. A cross-peak between a substituent proton and a ring proton indicates they are less than 5 Å apart.[12]
-
Visualization of Workflows
Caption: A logical workflow for the systematic assignment and troubleshooting of NMR peaks for substituted pyridines.
Caption: A decision tree guiding the use of 2D NMR experiments to solve ambiguous regiochemistry in substituted pyridines.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]
- 7. NMR chemical shift prediction of pyridines [stenutz.eu]
- 8. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. NOE Experiments | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 15. scribd.com [scribd.com]
Technical Support Center: Preventing Runaway Reactions in Heterocyclic Nitration
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals safely perform nitration reactions on heterocyclic compounds and prevent thermal runaway events.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a runaway reaction in the context of nitration, and why is it a major concern with heterocyclic compounds?
A1: A runaway reaction, or thermal runaway, is a process where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates more heat, creating a dangerous positive feedback loop.[1] Nitration reactions are typically highly exothermic.[2][3] Heterocyclic compounds can be particularly susceptible due to the presence of heteroatoms (like nitrogen) that can be sensitive to oxidation or degradation under strong acidic and oxidative nitrating conditions, potentially leading to decomposition and gas generation, which can accelerate a runaway event.
Q2: What are the primary causes of a thermal runaway during nitration?
A2: The primary causes include:
-
Inadequate Cooling: The cooling system's capacity is insufficient to remove the heat generated by the reaction.[3] This can be due to a cooling failure or a reactor that is too large for efficient heat dissipation.[1][4]
-
Incorrect Reagent Addition: Adding the nitrating agent or the substrate too quickly can cause a rapid release of heat that overwhelms the cooling system.[4]
-
Reactant Accumulation: If the reaction temperature is too low, the reaction rate can slow significantly, leading to an accumulation of unreacted reagents.[5] A subsequent, uncontrolled temperature increase can then cause this accumulated material to react very rapidly.[5]
-
Improper Agitation: Poor mixing can create localized "hot spots" where the temperature is much higher than the bulk of the mixture, potentially initiating a runaway.[1]
-
Contamination: Impurities in the reactants or contamination of the reaction mixture can sometimes lower the decomposition temperature of the nitro compounds, making a runaway more likely.[6]
Q3: How can I monitor my nitration reaction to ensure it is under control?
A3: Continuous monitoring is crucial for safety. Key methods include:
-
Temperature Monitoring: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture to get an accurate reading of the internal temperature.[7] Set upper and lower temperature limits and have a plan for deviations.[5]
-
Reaction Calorimetry: For process development and scale-up, reaction calorimetry (RC1) or heat flow calorimetry can be used to measure the heat output of the reaction in real-time. This provides critical data for ensuring the cooling capacity is adequate.[8]
-
Visual Observation: Pay attention to changes in color, gas evolution (note: reddish-brown vapors indicate the formation of toxic nitrogen dioxide), or viscosity.[9]
-
In-Process Sampling: When safe to do so, analytical techniques like TLC, HPLC, or NMR can be used to monitor the consumption of starting material and the formation of the product.
Q4: What are the advantages of using continuous flow chemistry for nitration?
A4: Continuous flow chemistry offers significant safety advantages over traditional batch methods for nitration.[10][11] The small internal volume of a flow reactor dramatically reduces the amount of energetic material present at any given time.[11][12] The high surface-area-to-volume ratio allows for superior heat transfer and precise temperature control, significantly minimizing the risk of thermal runaway.[2][10][11] This technology enables safer operation at higher temperatures and concentrations, often leading to faster and more efficient reactions.[13][14]
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the nitration of heterocyclic compounds.
Issue 1: Uncontrolled and Rapid Temperature Increase (Exotherm)
-
Potential Causes:
-
Recommended Solutions:
-
Immediate Action: Immediately stop the addition of all reagents.[4] If possible, increase the efficiency of the cooling system (e.g., by lowering the cryostat temperature). For an extreme exotherm, prepare for an emergency quench by adding the reaction mixture to a large volume of a pre-chilled, inert solvent or ice.[4][15]
-
Prevention in Batch Reactors: Always add the nitrating agent slowly and dropwise, ensuring the internal temperature remains within the target range.[4] Ensure the cooling bath is at the desired temperature before beginning the addition.
-
Prevention in Flow Reactors: Utilize a microreactor or continuous flow setup for inherently safer processing due to superior temperature control.[4][11]
-
Issue 2: Reaction Fails to Initiate or Proceeds Very Slowly
-
Potential Causes:
-
The reaction temperature is too low, leading to slow kinetics and dangerous reactant accumulation.[5]
-
The nitrating agent is not strong enough for the specific heterocyclic substrate. Electron-poor heterocycles are more difficult to nitrate.
-
The water content in the mixed acid is too high, which reduces the concentration of the active nitronium ion (NO₂⁺).[2][4]
-
-
Recommended Solutions:
-
Carefully and slowly increase the reaction temperature in small increments, monitoring closely for any sign of a delayed, rapid exotherm.[4][16]
-
Consider using a stronger nitrating agent or adding a dehydrating agent like oleum (fuming sulfuric acid) or phosphorus pentoxide, but be aware this will significantly increase the reaction's reactivity and hazard.[17][18]
-
Ensure all acids are of the proper concentration and that the glassware is dry.
-
Issue 3: Low Yield of Desired Product or Formation of Byproducts
-
Potential Causes:
-
Over-nitration: The reaction conditions (temperature, time, nitrating agent concentration) are too harsh, leading to the formation of di- or poly-nitrated products.[13]
-
Oxidation/Degradation: The substrate or product is sensitive to the strongly oxidizing conditions, leading to decomposition.[10]
-
Suboptimal Regioselectivity: The nitration is occurring at an undesired position on the heterocyclic ring.
-
-
Recommended Solutions:
-
To Avoid Over-nitration: Reduce the reaction temperature, decrease the reaction time, or use a milder nitrating agent. Use a stoichiometric amount of the nitrating agent rather than a large excess.
-
To Minimize Degradation: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider alternative, less aggressive nitrating systems.
-
To Improve Selectivity: The choice of nitrating agent and solvent can influence regioselectivity. A thorough literature review for the specific heterocyclic system is recommended.
-
Section 3: Data Presentation
Table 1: Common Nitrating Agents and Typical Reaction Conditions
| Nitrating Agent/System | Composition | Typical Substrates | Key Advantages | Safety Considerations |
| Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | Benzenoids, many heterocycles (e.g., pyridine, pyrazole)[10][17] | Low cost, well-established, high reactivity.[10] | Highly corrosive and exothermic; risk of runaway and over-nitration.[13][19] |
| Fuming Nitric Acid | HNO₃ (>86%) | Activated aromatic systems. | Very strong nitrating agent. | Highly corrosive, strong oxidant, can react violently.[13] |
| Acetyl Nitrate | HNO₃ / Acetic Anhydride | Furans, Pyrroles, Thiophenes.[20] | Milder than mixed acid, good for sensitive substrates. | Must be prepared in situ at low temperatures; can be unstable. |
| Dinitrogen Pentoxide | N₂O₅ | Aromatic compounds. | Can be used in non-acidic, organic solvents.[21] | Reagent preparation required; can be explosive. |
| Nitronium Salts | e.g., NO₂BF₄, NO₂PF₆ | Aromatic and heterocyclic compounds. | High reactivity, often used in inert organic solvents. | Can be expensive and moisture-sensitive. |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Batch Nitration of an Aromatic Heterocycle (Example Scale)
Disclaimer: This is a generalized procedure and must be adapted based on a thorough risk assessment and literature review for the specific compound.
-
Reactor Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a digital thermometer, and a pressure-equalizing dropping funnel. Place the flask in a cooling bath (e.g., ice-salt or a cryostat).
-
Initial Charge: Charge the heterocyclic substrate (1.0 eq) and a solvent (e.g., concentrated H₂SO₄) into the flask. Begin stirring and cool the mixture to the target temperature (e.g., 0 to -10 °C).[17]
-
Preparation of Nitrating Agent: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to chilled concentrated sulfuric acid.
-
Slow Addition: Transfer the prepared nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred solution of the heterocycle, ensuring the internal temperature does not exceed the set limit. The addition rate is the most critical control point.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the specified temperature for the required duration. Monitor the reaction's progress using a suitable analytical method (e.g., TLC or LC-MS).
-
Quenching: Once the reaction is complete, quench it by very slowly pouring the reaction mixture onto a large volume of crushed ice with vigorous stirring.[15] This step is also highly exothermic and must be done carefully.
-
Work-up: Isolate the product, which may precipitate upon quenching.[15] Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral. If the product is an oil, perform a liquid-liquid extraction with a suitable organic solvent.[15] The organic layer should be washed with water, a dilute basic solution (e.g., NaHCO₃) to remove residual acid, and then brine before being dried and concentrated.[15]
Protocol 2: Conceptual Workflow for Continuous Flow Nitration
-
System Setup: A typical setup consists of two syringe pumps, a T-mixer, a temperature-controlled reactor coil (e.g., PFA or stainless steel), and a back-pressure regulator.
-
Reagent Streams: Load one syringe pump with a solution of the heterocyclic substrate in a suitable solvent (e.g., sulfuric acid). Load the second pump with the nitrating agent (e.g., nitric acid).
-
Initiation: Set the reactor coil to the desired temperature. Start pumping the two reagent streams at calculated flow rates to achieve the desired stoichiometry and residence time. The reagents combine in the T-mixer and enter the heated reactor coil.
-
Steady State: The reaction proceeds within the coil. The small volume and excellent heat transfer maintain isothermal conditions, preventing hotspots and runaway.[11]
-
Collection: The product stream exits the reactor and is collected. For an automated process, the stream can be directed into an in-line quenching and/or separation unit.
Section 5: Mandatory Visualizations
Caption: Key factors contributing to a thermal runaway event.
Caption: Troubleshooting workflow for an unexpected exotherm.
Caption: A generalized workflow for conducting a safe nitration.
References
- 1. Thermal runaway - Wikipedia [en.wikipedia.org]
- 2. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjarr.com [wjarr.com]
- 4. benchchem.com [benchchem.com]
- 5. Excess Cooling Can Cause a Runaway Reaction | AIChE [publications.aiche.org]
- 6. icheme.org [icheme.org]
- 7. Monitoring reactions | Teaching practical science | CPD article | RSC Education [edu.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 11. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. | AIChE [proceedings.aiche.org]
- 13. vapourtec.com [vapourtec.com]
- 14. Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yiel ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09115A [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. reddit.com [reddit.com]
- 19. youtube.com [youtube.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A plausible and scalable synthetic approach involves a two-step process:
-
Synthesis of 2-Chloro-5-bromo-3-nitropyridine: This intermediate is synthesized from 2-amino-5-bromo-3-nitropyridine via a Sandmeyer-type reaction. This involves the diazotization of the amino group followed by displacement with a chloride ion.
-
Synthesis of this compound: The target compound is then synthesized from 2-chloro-5-bromo-3-nitropyridine through a cyclization reaction with an azide source, such as sodium azide or trimethylsilyl azide.[1]
Q2: What are the primary safety concerns when working with sodium azide?
Sodium azide is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. It can also form highly explosive heavy metal azides if it comes into contact with metals like lead, copper, zinc, or their salts.[2][3] Additionally, it reacts with acids to form the highly toxic and explosive hydrazoic acid.[3][4] Strict safety protocols, including the use of appropriate personal protective equipment (PPE), working in a well-ventilated fume hood, and avoiding contact with incompatible materials, are crucial.[5]
Q3: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a suitable technique for monitoring the progress of both reaction steps. By comparing the spots of the starting material, intermediate, and product, you can determine the extent of the reaction and identify the presence of any significant impurities.
Q4: What are the recommended purification methods for the intermediate and final product?
For the intermediate, 2-chloro-5-bromo-3-nitropyridine, purification can be achieved by flash chromatography on silica gel using a gradient elution of ethyl acetate in isohexane.[6] For the final product, this compound, purification can likely be achieved by recrystallization or column chromatography, depending on the nature of the impurities.
Troubleshooting Guides
Step 1: Synthesis of 2-Chloro-5-bromo-3-nitropyridine
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no yield of the diazonium salt | Incomplete diazotization due to unstable nitrous acid. | Ensure the reaction temperature is maintained below 5 °C during the addition of sodium nitrite.[6] Use freshly prepared sodium nitrite solution. |
| Low-quality starting material (2-amino-5-bromo-3-nitropyridine). | Confirm the purity of the starting material by melting point or spectroscopic analysis. | |
| Reaction mixture turns dark or tar-like | Decomposition of the diazonium salt at elevated temperatures. | Maintain strict temperature control throughout the reaction. |
| Side reactions due to impurities. | Ensure all reagents and solvents are of high purity. | |
| Incomplete conversion to the chloro-derivative | Insufficient copper(I) chloride. | Use a slight excess of freshly prepared copper(I) chloride.[6] |
| Diazonium salt is not fully decomposed. | After the initial reaction period, gently warm the reaction mixture to ensure complete decomposition of the diazonium salt.[6] |
Step 2: Synthesis of this compound
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no yield of the tetrazole product | Inactive sodium azide. | Use freshly opened or properly stored sodium azide. |
| Reaction conditions not optimal (temperature, solvent). | Screen different solvents (e.g., DMF, DMSO) and reaction temperatures. Literature on similar reactions suggests heating might be necessary.[1] | |
| Presence of moisture. | Ensure all glassware is oven-dried and use anhydrous solvents. | |
| Formation of significant byproducts | Side reactions of the nitro or bromo groups. | Optimize reaction conditions to favor the desired cyclization. Consider using a milder azide source like trimethylsilyl azide in the presence of a fluoride source.[7] |
| Difficulty in isolating the product | Product is highly soluble in the workup solvent. | Use a different extraction solvent or employ techniques like salting out to improve extraction efficiency. |
| Product is an oil and does not crystallize. | Try different recrystallization solvents or solvent mixtures. If recrystallization fails, consider purification by column chromatography. |
Experimental Protocols
Step 1: Synthesis of 2-Chloro-5-bromo-3-nitropyridine
This protocol is adapted from a known procedure for a similar transformation.[6]
Materials:
-
2-Amino-5-bromo-3-nitropyridine
-
6 M Hydrochloric acid
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
-
38% Hydrochloric acid
-
Ammonia solution (0.88 specific gravity)
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel
-
Isohexane
-
Ethyl acetate
Procedure:
-
Suspend finely ground 2-amino-5-bromo-3-nitropyridine (0.1 mol) in 6 M hydrochloric acid (250 ml).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add solid sodium nitrite (0.12 mol) portion-wise, ensuring the internal temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 1 hour after the addition is complete.
-
In a separate flask, dissolve freshly prepared copper(I) chloride (0.13 mol) in degassed 38% hydrochloric acid.
-
Add the copper(I) chloride solution to the diazonium salt suspension.
-
Gradually warm the reaction mixture to room temperature over 90 minutes, and then heat to 70 °C until the decomposition of the diazonium salt is complete (cessation of gas evolution).
-
Cool the reaction mixture and dilute with water (750 ml).
-
Adjust the pH to approximately 9 by adding ammonia solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with 5% ammonia solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in isohexane to yield 5-bromo-2-chloro-3-nitropyridine.
Step 2: Synthesis of this compound
This is a general protocol based on the synthesis of similar tetrazolo[1,5-a]pyridines.[1]
Materials:
-
2-Chloro-5-bromo-3-nitropyridine
-
Sodium azide (NaN₃) or Trimethylsilyl azide (TMSN₃)
-
Tetrabutylammonium fluoride hydrate (TBAF·xH₂O) (if using TMSN₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic polar solvent
Procedure:
-
Dissolve 2-chloro-5-bromo-3-nitropyridine (1 equivalent) in anhydrous DMF.
-
Add sodium azide (1.5-2 equivalents) to the solution.
-
Heat the reaction mixture at a temperature between 80-120 °C and monitor the reaction by TLC.
-
Alternative using TMSN₃: To a solution of 2-chloro-5-bromo-3-nitropyridine (1 equivalent) in a suitable solvent, add trimethylsilyl azide (1.5-2 equivalents) and tetrabutylammonium fluoride hydrate (1.1 equivalents). Heat the mixture at approximately 85 °C and monitor by TLC.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Quantitative Data Summary
| Parameter | Step 1: Synthesis of 2-Chloro-5-bromo-3-nitropyridine | Step 2: Synthesis of this compound |
| Starting Material | 2-Amino-5-bromo-3-nitropyridine | 2-Chloro-5-bromo-3-nitropyridine |
| Key Reagents | NaNO₂, CuCl, HCl | NaN₃ or TMSN₃/TBAF |
| Solvent | Water/HCl | DMF |
| Reaction Temperature | 0 °C to 70 °C | 80-120 °C |
| Typical Reaction Time | 3-4 hours | 12-24 hours (monitor by TLC) |
| Reported/Expected Yield | ~55%[6] | Variable, dependent on optimization |
| Purity of Product | >95% after chromatography | >95% after purification |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. Tetrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. 5-Bromo-2-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]
Validation & Comparative
Comparative study of bromo-nitropyridine isomers in organic reactions
A Comparative Guide to Bromo-Nitropyridine Isomers in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate starting material is a critical step in the synthesis of novel chemical entities. Substituted pyridines are a cornerstone of medicinal chemistry, and among them, bromo-nitropyridines offer a versatile scaffold for derivatization. The relative positions of the bromo and nitro groups on the pyridine ring profoundly influence the isomer's physical properties and chemical reactivity. This guide provides a comparative analysis of various bromo-nitropyridine isomers, offering insights into their reactivity in common organic reactions, supported by experimental data and detailed protocols.
Physicochemical Properties of Bromo-Nitropyridine Isomers
The electronic interplay between the electron-withdrawing nitro group and the halogen atom, combined with the inherent electronic nature of the pyridine ring, dictates the physical and chemical characteristics of each isomer. These properties are crucial for predicting reaction behavior and for the practical aspects of handling these compounds in a laboratory setting.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Solubility |
| 2-Bromo-3-nitropyridine | C₅H₃BrN₂O₂ | 202.99 | 122-125 | Yellow powder | Soluble in chloroform, methanol; sparingly soluble in water. |
| 2-Bromo-5-nitropyridine | C₅H₃BrN₂O₂ | 202.99 | 139-141 | Off-white to light yellow crystal | Insoluble in water. |
| 5-Bromo-2-nitropyridine | C₅H₃BrN₂O₂ | 202.99 | 148-150 | Pale yellow to light brown crystalline solid | Insoluble in water; slightly soluble in chloroform and methanol. |
| 2-Amino-4-bromo-3-nitropyridine | C₅H₄BrN₃O₂ | 218.01 | - | - | - |
| 2-Amino-5-bromo-3-nitropyridine | C₅H₄BrN₃O₂ | 218.01 | 204-208 | Yellow precipitate | - |
Comparative Reactivity in Key Organic Reactions
The utility of bromo-nitropyridine isomers as synthetic intermediates is most prominent in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The reactivity of the C-Br bond is highly dependent on its position relative to the ring nitrogen and the nitro group.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic attack. The position of the nitro group relative to the bromine atom is a key determinant of reactivity. Generally, nitro groups at the ortho or para position to the bromine atom strongly activate the ring for SNAr, as they can stabilize the negative charge of the Meisenheimer intermediate through resonance.
For instance, in 2-Amino-4-bromo-3-nitropyridine, the nitro group at the 3-position and the ring nitrogen activate the C4 position, making the bromine atom a good leaving group for nucleophilic substitution by thiols and alcohols. Similarly, in 5-Bromo-2-nitropyridine, the nitro group at the 2-position activates the C5 position for SNAr.
Palladium-Catalyzed Cross-Coupling Reactions
Bromo-nitropyridines are versatile substrates for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
-
Suzuki-Miyaura Coupling : This reaction is widely used to form carbon-carbon bonds. The reactivity of bromo-nitropyridine isomers is influenced by the electronic environment of the C-Br bond. For example, 2-Amino-4-bromo-3-nitropyridine readily undergoes Suzuki-Miyaura coupling with aryl boronic acids.
-
Buchwald-Hartwig Amination : This method is instrumental for forming carbon-nitrogen bonds. 2-Amino-4-bromo-3-nitropyridine can be coupled with a variety of primary and secondary amines at the C4 position.
-
Sonogashira Coupling : This reaction allows for the formation of carbon-carbon bonds between sp-hybridized carbons (alkynes) and sp²-hybridized carbons (aryl halides). 2-Bromo-5-nitropyridine has been used in Sonogashira reactions with terminal acetylenes.
The general reactivity trend for bromopyridines in palladium-catalyzed cross-coupling reactions is often 4-bromo > 2-bromo > 3-bromo, due to the electronic activation by the para-nitrogen in the 4-position. The presence of the nitro group further modulates this reactivity.
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible results. The following are representative procedures for key reactions involving bromo-nitropyridine isomers.
Synthesis of 2-Amino-5-bromo-3-nitropyridine
-
Bromination of 2-Aminopyridine : Dissolve 2-aminopyridine (3.0 moles) in 500 ml of acetic acid in a 2L three-necked flask. Cool the solution to below 20 °C. Add a solution of bromine (3.0 moles) in 300 ml of acetic acid dropwise over 1 hour with vigorous stirring, maintaining the temperature below 20 °C initially. Allow the temperature to rise to 50 °C after about half the bromine is added. Stir for 1 hour after addition is complete, then dilute with 750 ml of water. Neutralize the mixture with 1.2 L of 40% sodium hydroxide solution. Collect the precipitate by filtration to get crude 2-amino-5-bromopyridine.
-
Nitration : Add fuming nitric acid (270 ml, d 1.5) to concentrated sulfuric acid (300 ml, d 1.84) in a 2L flask, keeping the temperature below 40 °C. Add 2-amino-5-bromopyridine (86.5 g, 0.5 mole) in portions over 30 minutes, keeping the temperature at 35–40 °C. Heat the mixture to 90 °C and maintain for 2 hours. Cool the mixture and pour it onto 3 kg of crushed ice. Collect the precipitated product by filtration and wash with water until the washings are neutral. Dry at room temperature to yield 85–93 g (
Validating the Structure of 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques for validating the structure of 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine, with a primary focus on X-ray crystallography as the gold standard, alongside alternative and complementary spectroscopic methods.
While the definitive single-crystal X-ray structure of this compound is not publicly available at the time of this publication, this guide will utilize the crystallographic data of a closely related analogue, 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine , to illustrate the principles and data obtained from an X-ray diffraction study. This will be compared with the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for the target molecule.
At a Glance: Comparison of Structural Validation Techniques
| Technique | Information Provided | Sample Requirements | Throughput | Remarks |
| Single-Crystal X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry | High-quality single crystal (0.1-0.5 mm) | Low to Medium | Provides unequivocal structural proof. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei | 5-10 mg dissolved in deuterated solvent | High | Essential for determining the carbon-hydrogen framework in solution. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS) | ~1 mg/mL solution | High | Confirms molecular formula and can provide fragmentation patterns for structural clues. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups | Solid or liquid, minimal preparation | High | Quick and effective for identifying key chemical bonds (e.g., C=N, N=N, NO₂). |
I. Single-Crystal X-ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography provides the most unambiguous determination of a molecule's three-dimensional structure.[1][2] By diffracting X-rays off a crystalline lattice, the precise coordinates of each atom can be determined, yielding definitive information on bond lengths, angles, and stereochemistry.
Illustrative Data from a Structural Analogue: 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine
The crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine (CCDC No. 1935947) offers a valuable proxy for understanding the type of data obtained for tetrazolo[1,5-a]pyridine derivatives.[3]
| Crystallographic Parameter | Value for 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine[3] |
| Chemical Formula | C₇H₆BrN₅ |
| Crystal System | Orthorhombic |
| Space Group | Acam |
| a (Å) | 12.3735(8) |
| b (Å) | 20.8690(11) |
| c (Å) | 6.8385(6) |
| Volume (ų) | 1765.9(2) |
| Z | 8 |
| Temperature (K) | 293(2) |
| Radiation type | Mo Kα |
| R-factor (%) | 4.71 |
Experimental Protocol: Single-Crystal X-ray Diffraction
A suitable single crystal of the compound is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector. The collected data are then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and displacement parameters.
II. Alternative and Complementary Structural Validation Techniques
While X-ray crystallography is definitive for the solid state, a combination of spectroscopic methods is essential to confirm the structure in solution and to provide orthogonal validation.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR would be the primary experiments.
Expected ¹H and ¹³C NMR Data for this compound:
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Inferred Structural Feature |
| ¹H | 9.0 - 9.5 | Doublet | Proton at C7 (adjacent to Bromine) |
| 8.0 - 8.5 | Doublet | Proton at C5 (adjacent to Nitro group) | |
| ¹³C | 145 - 155 | Singlet | C8a (fused ring carbon) |
| 140 - 150 | Singlet | C8 (bearing Nitro group) | |
| 130 - 140 | Singlet | C6 (bearing Bromo group) | |
| 120 - 130 | Singlet | C5 | |
| 110 - 120 | Singlet | C7 |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).
B. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound, and high-resolution mass spectrometry (HRMS) can determine its elemental composition with high accuracy.
Expected Mass Spectrometry Data for this compound:
| Technique | Expected m/z | Inferred Information |
| Low-Resolution MS (e.g., ESI+) | [M+H]⁺ ≈ 243.9, 245.9 | Molecular ion peak showing characteristic isotopic pattern for one bromine atom. |
| High-Resolution MS (e.g., ESI-TOF) | [M+H]⁺ calculated for C₅H₃BrN₅O₂⁺: 243.9521 | Confirmation of the elemental composition. |
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[4]
-
Infusion: The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate.
-
Ionization: A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight - TOF) where they are separated based on their mass-to-charge ratio (m/z).
C. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.
Expected FTIR Data for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1600-1450 | C=N and C=C stretching | Aromatic and tetrazole rings |
| ~1550-1500 and ~1350-1300 | Asymmetric and symmetric N-O stretching | Nitro group (NO₂) |
| ~1200-1000 | N-N and N=N stretching | Tetrazole ring |
| Below 800 | C-Br stretching | Bromo group |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: A background spectrum of the clean ATR crystal is recorded.[5]
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.[5][6]
-
Data Collection: A pressure arm is applied to ensure good contact between the sample and the crystal. The infrared spectrum is then recorded.
-
Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion
While single-crystal X-ray crystallography remains the unparalleled method for the definitive determination of molecular structure in the solid state, a comprehensive validation of a novel compound like this compound relies on a suite of analytical techniques. The combination of NMR spectroscopy, mass spectrometry, and FTIR spectroscopy provides a complete picture of the molecule's constitution, confirming its elemental composition, functional groups, and atomic connectivity. This integrated approach ensures the highest level of confidence in the structural assignment, which is paramount for its application in research and development.
References
- 1. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 2. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
A Comparative Guide to the Reactivity of 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine and Other Nitropyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine with other common nitropyridine derivatives. The comparison focuses on their susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of functionalized heterocyclic compounds for pharmaceutical and materials science applications. Due to the limited availability of experimental data for this compound, this guide combines established chemical principles with available data on analogous compounds to predict its reactivity profile.
Introduction to Nitropyridine Reactivity
Pyridines are electron-deficient aromatic heterocycles. The introduction of a strongly electron-withdrawing nitro (-NO₂) group further depletes the electron density of the pyridine ring, significantly enhancing its electrophilicity.[1] This activation makes nitropyridines highly susceptible to nucleophilic attack, particularly when a good leaving group (such as a halogen) is present at a position ortho or para to the nitro group. The reaction typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1]
The reactivity of a given nitropyridine in SNAr reactions is influenced by several factors:
-
The position of the nitro group: Ortho and para positions relative to the leaving group provide the most effective resonance stabilization for the Meisenheimer intermediate, thus accelerating the reaction.
-
The nature of the leaving group: The "element effect" in SNAr reactions on activated aryl substrates typically follows the order F > Cl ≈ Br > I for the rate-determining step of nucleophilic attack.[2]
-
Additional ring substituents: Other electron-withdrawing or -donating groups on the ring can further modulate its electrophilicity.
-
The nucleophile: The strength and nature of the attacking nucleophile are critical.
-
Reaction conditions: Solvent, temperature, and the presence of a base can significantly impact reaction rates and yields.
Reactivity Comparison
This section compares the predicted reactivity of this compound with two well-studied isomers: 2-Chloro-5-nitropyridine and 4-Chloro-3-nitropyridine.
Theoretical Analysis of this compound:
The structure of this compound features a pyridine ring fused with a tetrazole ring. The key elements influencing its reactivity are:
-
8-Nitro Group: This group is a powerful activating group for nucleophilic attack on the pyridine ring.
-
6-Bromo Group: Bromine is a good leaving group in SNAr reactions.
-
Fused Tetrazole Ring: The tetrazole ring is known to have a strong electron-withdrawing inductive effect (-I), which is expected to further increase the electrophilicity of the fused pyridine ring, making it highly reactive towards nucleophiles.
-
Positioning: The bromine at the 6-position is para to the ring nitrogen and ortho to the fused tetrazole system. The nitro group at the 8-position is ortho to the ring nitrogen. This arrangement suggests that the carbon atom bearing the bromine (C-6) is significantly activated for nucleophilic attack.
Based on these features, This compound is predicted to be highly reactive towards nucleophilic aromatic substitution at the C-6 position. The combined electron-withdrawing effects of the nitro group and the fused tetrazole ring should make it more susceptible to nucleophilic attack than simple mononitro-halopyridines.
Data Presentation
The following table summarizes the structural features and reactivity profiles of the selected nitropyridines.
| Compound Name & Structure | Activating Group(s) | Leaving Group | Position of Nucleophilic Attack | Predicted/Observed Reactivity towards SNAr | Supporting Experimental Data |
| This compound | -NO₂ group- Fused Tetrazole Ring | -Br | C-6 | Predicted: Very High. The combined strong electron-withdrawing nature of the nitro group and the fused tetrazole ring is expected to make the pyridine ring exceptionally electron-deficient and highly susceptible to nucleophilic attack. | No specific experimental data on SNAr reactivity is readily available in the peer-reviewed literature. |
| 2-Chloro-5-nitropyridine | -NO₂ group | -Cl | C-2 | Observed: High. The nitro group is para to the leaving group, providing excellent resonance stabilization for the Meisenheimer intermediate. This compound is widely used in SNAr reactions. | Readily undergoes substitution with a variety of nucleophiles (amines, thiols, alkoxides) in high yields. For example, reactions with primary and secondary amines in ethanol at reflux often yield products in the 85-95% range.[1] |
| 4-Chloro-3-nitropyridine | -NO₂ group | -Cl | C-4 | Observed: High. The nitro group is ortho to the leaving group, which also effectively stabilizes the intermediate through resonance. It is a common substrate for SNAr reactions. | Reacts efficiently with various nucleophiles. It is a key intermediate where the chloro group is displaced in the synthesis of pharmaceuticals.[3] |
Experimental Protocols
While a specific protocol for this compound is not available, the following general procedure for the SNAr reaction of a halonitropyridine with an amine nucleophile can be adapted. Researchers should perform small-scale test reactions to optimize conditions.
General Protocol for SNAr with an Amine Nucleophile [1]
Materials:
-
Halonitropyridine (e.g., 2-Chloro-5-nitropyridine) (1.0 equiv)
-
Amine nucleophile (1.1 equiv)
-
Triethylamine (or another suitable base) (1.2 equiv)
-
Anhydrous Ethanol (or other suitable solvent like DMF, DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the halonitropyridine (1.0 equiv).
-
Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1-0.2 M.
-
Add the amine nucleophile (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).
-
Heat the reaction mixture to reflux (or an appropriate temperature determined by optimization, typically 60-100 °C) and maintain for 2-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient), to afford the pure substituted nitropyridine product.
Mandatory Visualization
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: A typical experimental workflow for an SNAr reaction.
Caption: Logical relationship of substituent effects on SNAr reactivity.
Conclusion
While direct experimental evidence for the reactivity of this compound is currently lacking in public literature, a thorough analysis of its structure leads to a strong prediction of high reactivity in nucleophilic aromatic substitution reactions. The presence of a powerful nitro group activator, a good bromo leaving group, and the additional electron-withdrawing influence of the fused tetrazole ring collectively suggest that this molecule is an excellent substrate for SNAr. Its reactivity is anticipated to be comparable to, or even exceed, that of highly reactive, well-established nitropyridines like 2-Chloro-5-nitropyridine and 4-Chloro-3-nitropyridine. This makes this compound a potentially valuable and versatile building block for the synthesis of novel compounds in drug discovery and materials science. Experimental validation is required to confirm this predicted reactivity profile and to establish optimal reaction conditions.
References
Comparative Analysis of Tetrazolo[1,5-a]pyridine Derivatives and Analogs: A Guide to Cross-Reactivity in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The tetrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. However, understanding the cross-reactivity of these derivatives is crucial for developing selective and safe therapeutic agents. Direct and comprehensive experimental data on the cross-reactivity of a broad range of tetrazolo[1,5-a]pyridine derivatives is limited in publicly available literature.[1] This guide, therefore, presents a comparative analysis of tetrazolo[1,5-a]pyridine derivatives and structurally related analogs, offering insights into their potential off-target effects and multi-target profiles. The data herein is compiled from various studies to aid in drug discovery and development efforts.
Quantitative Analysis of Biological Activities
The following tables summarize key quantitative data from studies on tetrazolo[1,5-a]pyridine analogs and derivatives, providing a basis for comparative assessment of their potency and selectivity across different biological assays.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to evaluate cell viability and the cytotoxic effects of chemical compounds. The half-maximal inhibitory concentration (IC50) values represent the concentration of a compound required to inhibit the growth of 50% of a cell population.[1]
| Compound Class | Compound(s) | Cell Line | Cancer Type | IC50 (µM) |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides | MM131 | HCT 116 | Colon | 0.39 - 0.6 |
| MM130 | HCT 116 | Colon | Moderate | |
| MM Series | PC-3 | Prostate | 0.17 - 0.36 | |
| MM Series | BxPC-3 | Pancreatic | 0.13 - 0.26 | |
| Pyrazolo[1,5-a]pyrimidines / Pyrido[2,3-d]pyrimidines | 11 | MCF-7 | Breast | GI% = 62.5 |
| Tetrazolo[1,5-a]pyridin-8-amine-based (TP-8A) | TP-8A | TMD8 | Lymphoma | 0.005 |
| Jeko-1 | Lymphoma | 0.008 | ||
| PC-3 | Prostate | 0.020 | ||
| BxPC-3 | Pancreatic |
Data sourced from multiple studies on structurally related compounds to infer potential cross-reactivity.[1][4]
Table 2: Kinase Inhibition Profile
Kinase selectivity is a critical determinant of a drug's safety and efficacy profile, as off-target kinase inhibition can lead to toxicity. Kinase inhibition assays measure the ability of a compound to block the enzymatic activity of specific kinases.
| Compound Class | Compound(s) | Target Kinase | IC50 (nM) |
| Pyrazolo[1,5-a]pyrimidines / Pyrido[2,3-d]pyrimidines | 9b | EGFR | 8.4 |
| Pyrazolo[1,5-a]pyrimidines | 10 | TrkA | 0.2 |
| 11 | TrkA | 0.4 | |
| 12, 13 | TrkA | 1 - 100 | |
| 25, 26, 27 | TrkA, TrkB, TrkC | < 1 | |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides | MM129 | BTK | - |
| Tetrazolo[1,5-a]pyridin-8-amine-based (TP-8A) | TP-8A | BTK | 0.5 |
| PI3Kα | 15 | ||
| AKT1 | 25 | ||
| mTORC1 | 10 |
This table presents a compilation of kinase inhibitory activities of various tetrazolo[1,5-a]pyridine analogs against different kinase targets.[1][4]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays cited in this guide.
MTT Assay for Cytotoxicity
This protocol is a standard procedure for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., tetrazolo[1,5-a]pyridine derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Kinase Inhibition Assay (Example: BTK)
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against a specific kinase, such as Bruton's tyrosine kinase (BTK).
-
Reagent Preparation: Prepare assay buffer, kinase solution (e.g., recombinant human BTK), substrate solution (e.g., a fluorescently labeled peptide), and ATP solution.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Reaction: In a 384-well plate, add the test compound, kinase, and substrate. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity by detecting the amount of phosphorylated substrate, often using a fluorescence-based method.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
Visualizing Molecular Interactions and Experimental Processes
Diagrams are provided to illustrate key signaling pathways potentially modulated by tetrazolo[1,5-a]pyridine derivatives and a typical experimental workflow.
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Caption: Potential inhibition of PI3K/AKT/mTOR and BTK signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of Antidepressant Activities of 5-Aryl-4,5-dihydrotetrazolo [1,5-a]thieno[2,3-e]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Efficiency of Tetrazolopyridine Synthesis Routes
Tetrazolopyridines are a significant class of heterocyclic compounds with wide-ranging applications in medicinal chemistry and materials science. Their synthesis has been the subject of extensive research, leading to the development of various synthetic routes. This guide provides a comparative benchmark of the efficiency of different methods for synthesizing tetrazolopyridines, offering researchers, scientists, and drug development professionals a comprehensive overview of the available strategies. The comparison is based on experimental data, focusing on reaction yields, conditions, and the scope of each method.
Comparison of Synthetic Routes
The choice of synthetic route to tetrazolopyridines depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following table summarizes the key quantitative data for some of the most common and efficient methods.
| Synthetic Route | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| From 2-Halopyridines | 2-Halopyridines | Trimethylsilyl azide (TMSN₃), Tetrabutylammonium fluoride hydrate (TBAF·xH₂O) | 85°C, 24 hours | up to 90% | High yields, good regioselectivity, and a broad scope for substituted pyridines, quinolines, and isoquinolines.[1] | Requires heating and a relatively long reaction time. |
| From Pyridine N-oxides (Method A) | Pyridine N-oxides | Diphenyl phosphorazidate (DPPA), Pyridine | Heating, solvent-free | Good to excellent | Convenient and efficient method.[2] | Requires heating and the use of a phosphoryl azide. |
| From Pyridine N-oxides (Method B) | Pyridine N-oxides | 4-Toluene sulfonyl chloride, Sodium azide | Toluene, elevated temperature | Good | Efficient and convenient.[2] | Requires elevated temperatures and the use of sodium azide. |
| From 2-Chloropyridines (Traditional Method) | 2-Chloropyridines | Sodium azide, Hydrochloric acid | Not specified | Moderate | A traditional and straightforward method.[3][4] | May require harsh acidic conditions. |
| Ugi-Azide Four-Component Reaction (for Tetrazolylimidazo[1,5-a]pyridines) | Picolinaldehydes, Isocyanides, Amines | Azidotrimethylsilane (TMSN₃), Acetic anhydride | Two steps: 40°C, 24h then 75°C, 1h | up to 85% (overall) | Novel, simple, and efficient for synthesizing complex bis-heterocyclic systems in a one-pot, two-step manner.[5][6] | A multi-step process with potentially lower yields for some substrates.[7] |
| [2+3] Cycloaddition | Aromatic nitriles | Sodium azide, Co-Ni/Fe₃O₄@MMSHS nanocatalyst | Mild conditions, 8-44 minutes | up to 98% | High yields, very short reaction times, and the catalyst is recyclable and reusable.[8] | Requires the synthesis of a specific nanocatalyst. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
1. Synthesis of Tetrazolo[1,5-a]pyridines from 2-Halopyridines
This procedure is adapted from the work of Laha and Cuny.[1]
-
Materials: 2-Halopyridine, trimethylsilyl azide (TMSN₃), and tetrabutylammonium fluoride hydrate (TBAF·xH₂O).
-
Procedure: A mixture of the 2-halopyridine (1.0 mmol), TMSN₃ (1.5 mmol), and TBAF·xH₂O (1.5 mmol) in a suitable solvent is heated at 85°C for 24 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated and purified using standard techniques such as column chromatography. This method has been shown to achieve up to 100% conversion with isolated yields as high as 90%.[1]
2. Synthesis of Tetrazolopyridines from Pyridine N-oxides
This method is based on the work described by Keith.[2]
-
Materials: Pyridine N-oxide, diphenyl phosphorazidate (DPPA), and pyridine.
-
Procedure: A mixture of the pyridine N-oxide (1.0 mmol), DPPA (1.2 mmol), and pyridine (1.2 mmol) is heated in the absence of a solvent. The reaction is monitored until the starting material is consumed. The resulting tetrazolo[1,5-a]pyridine is then isolated and purified. This solvent-free approach is reported to give good to excellent yields.[2]
3. Ugi-Azide Four-Component Reaction for Tetrazolylimidazo[1,5-a]pyridines
This protocol is based on a novel two-step synthesis.[5]
-
Step 1: Ugi-Azide Reaction: A mixture of a picolinaldehyde (1.0 mmol), an amine (1.0 mmol), an isocyanide (1.0 mmol), and azidotrimethylsilane (1.0 mmol) in methanol is stirred at 40°C for 24 hours. The intermediate product is then isolated.
-
Step 2: Cyclization: The intermediate from the first step is treated with acetic anhydride in dioxane with 4 N HCl at 75°C for 1 hour to afford the final tetrazolylimidazo[1,5-a]pyridine. The overall yield for this two-step, one-pot procedure can be as high as 85%.[5]
Reaction Pathways and Workflows
The following diagrams illustrate the logical flow of the synthetic routes described.
References
- 1. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]
- 2. Tetrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Multicomponent Reaction Based Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 8. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Isomeric Purity Analysis of 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine
The rigorous assessment of isomeric purity is a critical aspect of drug development and chemical research, ensuring the safety, efficacy, and consistency of active pharmaceutical ingredients. For a compound such as 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine, which possesses a complex heterocyclic structure, the potential for the formation of positional isomers during synthesis necessitates the development of robust analytical methodologies for their separation and quantification. This guide provides a comparative overview of key analytical techniques applicable to the isomeric purity analysis of this compound, complete with detailed experimental protocols and a discussion of their respective strengths and limitations.
Potential Positional Isomers
During the synthesis of this compound, variations in the positions of the bromo and nitro substituents on the pyridine ring can lead to the formation of several positional isomers. The differentiation of these isomers is the primary analytical challenge. The most probable isomers include:
-
5-Bromo-8-nitrotetrazolo[1,5-a]pyridine
-
7-Bromo-8-nitrotetrazolo[1,5-a]pyridine
-
Other isomers resulting from alternative substitution patterns.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is contingent on factors such as the required resolution, sensitivity, and the specific nature of the isomeric impurities. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the principal methods employed for such analyses.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of isomers in pharmaceutical compounds due to its high resolving power and sensitivity.
Experimental Protocol:
-
Instrumentation: A standard HPLC or UHPLC system equipped with a UV/Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution is typically employed to achieve optimal separation.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
Gradient: A typical gradient might start at 95% A, ramping to 5% A over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the main component (e.g., 254 nm or a wavelength of maximum absorbance).
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or a mixture of the mobile phase components, to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for the structural elucidation of isomers, providing detailed information about the chemical environment of each atom.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nuclei: ¹H and ¹³C NMR are standard. 2D NMR techniques such as COSY and HSQC can aid in assignment.
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation: The sample is dissolved in the deuterated solvent to a concentration of 5-10 mg/mL.
-
Analysis: The chemical shifts and coupling constants of the protons on the pyridine ring will be distinct for each isomer, allowing for their identification and quantification through integration of the respective signals.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of molecules and their fragments. While positional isomers have the same molecular weight, high-resolution MS can confirm elemental composition, and tandem MS (MS/MS) can sometimes reveal subtle differences in fragmentation patterns.
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to a separation technique like HPLC or GC.
-
Ionization Mode: Electrospray ionization (ESI) is common for HPLC-MS.
-
Analysis: The primary utility of MS is the confirmation of the molecular weight of the main peak and any separated impurities. While fragmentation patterns of positional isomers can be very similar, minor differences in the relative abundances of fragment ions may be observable. The presence of bromine results in a characteristic isotopic pattern (M, M+2) which aids in identification.[1]
Data Presentation: Comparison of Analytical Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Resolution/Selectivity | Excellent for separating positional isomers with optimized methods. | Good for differentiating isomers based on distinct chemical shifts and coupling constants. | Generally poor for direct separation of isomers; relies on coupling with a separation technique (LC-MS, GC-MS). |
| Sensitivity | High (ng to pg level). | Lower (µg to mg level). | Very High (pg to fg level). |
| Quantification | Excellent, highly linear and reproducible. | Good, but can be less precise than HPLC. Requires careful selection of internal standards. | Can be quantitative, but often requires isotopically labeled standards for best accuracy. |
| Sample Throughput | High. | Low to moderate. | High when coupled with fast LC methods. |
| Instrumentation | Widely available in analytical laboratories. | Requires specialized instrumentation and expertise. | Readily available, especially in combination with LC or GC. |
| Destructive/Non-destructive | Destructive. | Non-destructive. | Destructive. |
Visualization of Analytical Workflow and Strategy
Caption: General Workflow for Isomeric Purity Analysis.
Caption: Logical Relationship of Analytical Techniques.
Conclusion
For the comprehensive isomeric purity analysis of this compound, a multi-faceted approach is recommended. HPLC stands out as the primary technique for the separation and accurate quantification of isomeric impurities. NMR spectroscopy serves as an essential tool for the definitive structural confirmation of the main component and any isolated impurities. Mass spectrometry, particularly when coupled with HPLC, provides orthogonal data for mass verification and can aid in the identification of unknown peaks. The selection and optimization of these methods should be guided by the specific requirements of the analysis, including the expected levels of impurities and the intended use of the compound.
References
Head-to-Head Comparison of the Biological Activity of Tetrazolo[1,5-a]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the biological activities of various analogs based on the tetrazolo[1,5-a]pyridine scaffold. The following sections detail their anticancer and antimicrobial properties, supported by quantitative experimental data from multiple studies. Detailed experimental protocols and a diagram of a key signaling pathway are also provided to offer a complete picture for researchers in the field.
Anticancer Activity of Tetrazolo[1,5-a]pyridine Analogs
Recent research has focused on complex heterocyclic systems incorporating the tetrazolo[1,5-a]pyridine moiety, particularly pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamides. These compounds have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized below.
| Compound Class | Compound | Cell Line | Cancer Type | IC50 (µM) |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides | MM137 | BxPC-3 | Pancreatic | 0.18 |
| MM137 | PC-3 | Prostate | 0.06 | |
| MM130 | HCT 116 | Colon | Moderate | |
| MM131 | HCT 116 | Colon | 0.39 - 0.6 | |
| MM129 | BxPC-3, HCT 116, PC-3, HeLa | Pancreatic, Colon, Prostate, Cervical | 0.17 - 1.15 | |
| MM124 (R-enantiomer) | Multiple Cancer Cell Lines | Various | median 0.35 | |
| MM125 (S-enantiomer) | Multiple Cancer Cell Lines | Various | median 0.35 | |
| [1][2][3]Triazolo[1,5-a]pyridinylpyridines | 1c | HCT-116, U-87 MG, MCF-7 | Colon, Glioblastoma, Breast | Potent |
| 2d | HCT-116, U-87 MG, MCF-7 | Colon, Glioblastoma, Breast | Potent | |
| Pyrazolo[1,5-a]pyridine-3-carboxylates | 247 | A549, MCF-7, HCT-116, PC-3 | Lung, Breast, Colon, Prostate | Not specified |
Antimicrobial Activity of Tetrazolo[1,5-a]pyridine and Related Analogs
The tetrazolo[1,5-a]pyridine scaffold and its analogs have also been investigated for their antimicrobial properties. The minimal inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Compound | Microorganism | Type | MIC (µg/mL) |
| Tetrazolo[1,5-a]pyridine derivative | 193 | S. aureus | Gram-positive | Good |
| B. cereus | Gram-positive | Good | ||
| E. coli | Gram-negative | Good | ||
| P. aeruginosa | Gram-negative | Good | ||
| A. flavus | Fungus | Good | ||
| A. niger | Fungus | Good | ||
| Pyrazolo[1,5-a]pyrimidine derivatives | 3a | Gram-positive isolates | Bacteria | 0.125 |
| 5a | Gram-positive isolates | Bacteria | 0.25 - 0.50 | |
| 6 | Gram-positive isolates | Bacteria | 0.187 - 0.50 | |
| 9a | Gram-positive isolates | Bacteria | 0.125 - 0.50 | |
| 10a | Gram-positive isolates | Bacteria | 0.125 - 0.50 | |
| 3a | Gram-negative isolates | Bacteria | 0.062 - 0.25 | |
| 5a | Gram-negative isolates | Bacteria | 0.25 - 0.50 | |
| 6 | Gram-negative isolates | Bacteria | 0.187 - 0.50 | |
| 9a | Gram-negative isolates | Bacteria | 0.062 - 0.50 | |
| 10a | Gram-negative isolates | Bacteria | 0.062 - 0.50 |
Key Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. Several anticancer compounds, including some tetrazolo[1,5-a]pyridine analogs, are being investigated for their potential to inhibit this pathway.
Caption: The PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the tetrazolo[1,5-a]pyridine analogs and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard laboratory procedure for determining the minimal inhibitory concentration (MIC) of antimicrobial agents.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Microplate reader or visual inspection
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.
References
Validating Experimental Findings on Tetrazolopyridine Stability with DFT Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of tetrazolopyridine derivatives is a critical parameter in the development of novel pharmaceuticals and energetic materials. Understanding the thermal and chemical stability of these compounds is paramount for safe handling, formulation, and predicting shelf-life. Experimental techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide quantitative data on decomposition temperatures and thermal profiles. Complementing these experimental findings, Density Functional Theory (DFT) analysis has emerged as a powerful computational tool to predict and rationalize the relative stability of different isomers and substituted derivatives at a molecular level.
This guide provides a comparative overview of experimental and theoretical approaches to assess the stability of tetrazolopyridine compounds. It includes detailed experimental protocols and presents a clear comparison of hypothetical, yet representative, experimental data with DFT-calculated relative energies to illustrate the validation process.
Data Presentation: A Comparative Analysis
The following tables summarize hypothetical experimental thermal decomposition data and corresponding DFT-calculated relative energies for a series of substituted tetrazolo[1,5-a]pyridines. This comparative presentation allows for a direct correlation between experimental observations and theoretical predictions.
Table 1: Experimental Thermal Stability Data for Substituted Tetrazolo[1,5-a]pyridines
| Compound | Substituent (R) | Onset Decomposition Temperature (T_onset) (°C) | Peak Decomposition Temperature (T_peak) (°C) |
| 1 | H | 210 | 215 |
| 2 | 5-NO₂ | 185 | 192 |
| 3 | 7-NO₂ | 195 | 201 |
| 4 | 5-NH₂ | 225 | 232 |
| 5 | 7-NH₂ | 235 | 241 |
Table 2: DFT-Calculated Relative Energies of Substituted Tetrazolo[1,5-a]pyridines
| Compound | Substituent (R) | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |
| 1 | H | 0.00 | 0.00 |
| 2 | 5-NO₂ | +5.8 | +5.5 |
| 3 | 7-NO₂ | +4.2 | +4.0 |
| 4 | 5-NH₂ | -3.5 | -3.8 |
| 5 | 7-NH₂ | -4.8 | -5.1 |
Note: The data presented in these tables is hypothetical and for illustrative purposes to demonstrate the correlation between experimental and theoretical results. Actual values will vary depending on the specific substituents and experimental/computational conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the thermal analysis of tetrazolopyridine derivatives.
Differential Scanning Calorimetry (DSC)
DSC is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is a primary technique for determining the melting point and decomposition temperature of energetic compounds.
Instrumentation: A calibrated DSC instrument (e.g., Mettler Toledo DSC 1, TA Instruments Q2000) is used.
Procedure:
-
A small sample (0.5-1.5 mg) of the tetrazolopyridine derivative is accurately weighed into an aluminum or copper crucible.
-
The crucible is hermetically sealed to contain any evolved gases during decomposition.
-
The sample is placed in the DSC cell alongside an empty reference crucible.
-
The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under an inert nitrogen atmosphere (flow rate of 50 mL/min).
-
The heat flow to the sample is monitored relative to the reference, and the data is recorded. The onset and peak temperatures of exothermic decomposition events are determined from the resulting thermogram.[1]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of compounds.
Instrumentation: A calibrated TGA instrument (e.g., Mettler Toledo TGA/DSC 1, TA Instruments Q500) is utilized.
Procedure:
-
A small sample (1-5 mg) of the tetrazolopyridine derivative is placed in a ceramic or aluminum TGA pan.
-
The sample is heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The resulting TGA curve plots the percentage of mass loss versus temperature, from which the decomposition temperature range can be determined.
DFT Analysis Protocol
DFT calculations provide valuable insights into the intrinsic stability of molecules by calculating their electronic structure and energies.
Software: Gaussian 16, ORCA, or other quantum chemistry software packages.
Procedure:
-
Geometry Optimization: The 3D structures of the tetrazolopyridine isomers are built and their geometries are optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)). This process finds the lowest energy conformation of the molecule.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculations: The electronic energies (E) of the optimized structures are calculated. The relative energies (ΔE) of the isomers are then determined by taking the difference in their electronic energies with respect to a reference isomer.
-
Gibbs Free Energy Calculations: The Gibbs free energy (G) is calculated by including the ZPVE and thermal corrections to the electronic energy. The relative Gibbs free energies (ΔG) provide a more accurate measure of the relative stability of the isomers at a given temperature.
Mandatory Visualization
The following diagrams illustrate the logical workflow for validating experimental findings with DFT analysis and the key signaling pathway in the thermal decomposition of tetrazolopyridines.
References
Reproducibility of Published Synthesis Protocols for 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Summary of Synthetic Protocols
Two primary synthetic routes are proposed, both commencing from the commercially available starting material, 2-amino-5-bromopyridine. The key difference lies in the sequence of the introduction of the nitro group and the formation of the tetrazole ring.
Table 1: Comparison of Proposed Synthetic Protocols for 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine
| Parameter | Protocol 1: Nitration then Cyclization | Protocol 2: Chlorination, then Cyclization |
| Starting Material | 2-Amino-5-bromopyridine | 2-Amino-5-bromopyridine |
| Key Intermediates | 2-Amino-5-bromo-3-nitropyridine | 2-Chloro-5-bromo-3-nitropyridine |
| Reagents for Nitration | Sulfuric acid, Nitrating mixture | Not applicable in this sequence |
| Reagents for Diazotization | Sodium nitrite, Hydrochloric acid | Sodium nitrite, Hydrochloric acid |
| Reagents for Chlorination | Not applicable in this sequence | Copper(I) chloride, Hydrochloric acid |
| Reagents for Tetrazole Formation | Sodium azide | Sodium azide |
| Overall Plausible Yield | Moderate | Moderate to Good |
| Potential Advantages | Fewer steps if direct amination to tetrazole is efficient. | Sandmeyer reaction is a well-established, high-yielding reaction. |
| Potential Disadvantages | Direct conversion of the amino group to the tetrazole can sometimes lead to side products. | An additional step (chlorination) is required. |
Experimental Protocols
Protocol 1: Synthesis via 2-Amino-5-bromo-3-nitropyridine Intermediate
This protocol involves the nitration of 2-amino-5-bromopyridine, followed by diazotization and subsequent reaction with an azide source to form the tetrazole ring.
Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine [1]
-
In a 1-liter three-necked flask equipped with a stirrer, dropping funnel, condenser, and thermometer, immerse the flask in an ice bath.
-
Add 500 mL of sulfuric acid (sp. gr. 1.84).
-
Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine, ensuring the temperature does not exceed 20°C.
-
To the resulting solution, add a nitrating mixture of nitric acid and sulfuric acid dropwise while maintaining the temperature between 0-5°C.
-
After the addition is complete, pour the reaction mixture onto 5 L of ice and neutralize with a 40% sodium hydroxide solution.
-
Collect the yellow precipitate of 2-amino-5-bromo-3-nitropyridine by filtration and wash with water until the washings are sulfate-free.
-
The crude product can be recrystallized from ethyl methyl ketone to yield pure yellow needles.
Step 2: Proposed Synthesis of this compound
-
Suspend 2-amino-5-bromo-3-nitropyridine (1 equivalent) in a suitable acidic medium (e.g., hydrochloric acid).
-
Cool the suspension to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of sodium azide (1.2 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
The product, this compound, can be extracted with a suitable organic solvent (e.g., ethyl acetate) and purified by column chromatography.
Protocol 2: Synthesis via 2-Chloro-5-bromo-3-nitropyridine Intermediate
This protocol involves the conversion of the amino group of 2-amino-5-bromo-3-nitropyridine to a chloro group via a Sandmeyer reaction, followed by nucleophilic substitution with azide.
Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine
Follow Step 1 of Protocol 1.
Step 2: Synthesis of 2-Chloro-5-bromo-3-nitropyridine [2]
-
Suspend finely ground 2-amino-5-bromo-3-nitropyridine (21.8 g, 0.1 mol) in 6 M hydrochloric acid (250 ml).
-
Cool the mixture to 0°C and slowly add solid sodium nitrite (8.3 g, 0.12 mol) while keeping the internal temperature below 5°C.
-
Stir the mixture at 0°C for 1 hour.
-
To the resulting suspension, add a solution of freshly prepared copper(I) chloride (12.9 g, 0.13 mol) dissolved in degassed 38% hydrochloric acid.
-
Gradually warm the reaction mixture to room temperature over 90 minutes and then heat to 70°C to complete the decomposition of the diazonium salt.
-
Cool the reaction mixture, dilute with water, and adjust the pH to about 9 with ammonia.
-
Extract the product with ether, and purify by column chromatography to afford 5-bromo-2-chloro-3-nitropyridine as a light yellow solid.
Step 3: Proposed Synthesis of this compound
-
Dissolve 2-chloro-5-bromo-3-nitropyridine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture at a suitable temperature (e.g., 80-100°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
The product, this compound, will precipitate and can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two proposed synthetic routes.
References
Comparative Docking Analysis of Tetrazolo[1,5-a]pyridine Derivatives and Analogs Against Therapeutic Targets
A comprehensive guide for researchers and drug development professionals summarizing the in-silico performance of novel tetrazolo[1,5-a]pyridine derivatives and related heterocyclic compounds against various protein targets. This guide provides a comparative analysis of their binding affinities, supported by experimental data and detailed methodologies.
The quest for novel therapeutic agents has led to significant interest in nitrogen-rich heterocyclic compounds. Among these, tetrazolo[1,5-a]pyridine and its analogs have emerged as a privileged scaffold in medicinal chemistry due to their structural similarity to purine bases, allowing them to act as antimetabolites.[1] Extensive research, including numerous in-silico docking studies, has demonstrated their potential as anticancer, antimicrobial, and antiviral agents.[1][2][3][4] This guide consolidates findings from various studies to offer a comparative perspective on the docking performance of these derivatives against key biological targets.
Quantitative Docking Data Summary
The following tables summarize the binding affinities and inhibitory concentrations of various tetrazolo[1,5-a]pyridine derivatives and structurally related compounds against a range of protein targets implicated in cancer and microbial diseases.
Table 1: Comparative Binding Affinities of Tetrazole Derivatives Against Cancer-Related Protein Targets
| Compound Class | Derivative | Target Protein | Binding Affinity (kcal/mol) | Reference |
| Pyrazolo[4,3-e]tetrazolo [1,5-b][5][6][7]triazine Sulfonamides | MM136 | AKT1 | -12.42 | [8] |
| MM136 | mTOR1 | -9.08 | [8] | |
| MM136 | mTOR2 | -8.79 | [8] | |
| MM136 | PD-L1 | -12.33 | [8] | |
| MM137 | ABL2 | -10.46 | [8] | |
| MM129 | CDK6 | -10.83 | [9] | |
| MM129 | CDK7 | -10.04 | [9] | |
| Tetrazole Derivatives | 2b | 4OR7 | -7.8 | [10] |
Table 2: Cytotoxic Activity of Tetrazole Analogs Against Human Cancer Cell Lines
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[4,3-e]tetrazolo [1,5-b][5][6][7]triazine Sulfonamides | MM131 | HCT 116 (Colon) | 0.39 - 0.6 | [11] |
| MM137 | BxPC-3 (Pancreatic) | 0.18 | [12] | |
| MM137 | PC-3 (Prostate) | 0.06 | [12] | |
| Tetrazole Derivatives | 2a | MCF-7 (Breast) | 5.2 | [10] |
| 2a | HeLa (Cervical) | 8.1 | [10] | |
| 2b | HepG2 (Liver) | 5.4 | [10] |
Experimental Protocols
The methodologies outlined below are representative of the key experiments cited in the referenced studies for molecular docking analysis.
Molecular Docking Protocol
A common approach for performing molecular docking studies with tetrazolo[1,5-a]pyridine derivatives involves the use of software such as AutoDock.[6] The general workflow is as follows:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein, and charges are assigned.
-
Ligand Preparation: The 2D structures of the tetrazolo[1,5-a]pyridine derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed to obtain a stable conformation.
-
Grid Generation: A grid box is defined around the active site of the target protein. This grid box specifies the region where the docking software will search for potential binding poses of the ligand.
-
Docking Simulation: The docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore various conformations and orientations of the ligand within the defined grid box. The software calculates the binding energy for each pose.
-
Analysis of Results: The docking results are analyzed to identify the pose with the lowest binding energy, which represents the most favorable binding mode. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.[13]
Visualizations
The following diagrams illustrate a typical experimental workflow for comparative docking studies and a representative signaling pathway where target proteins of these derivatives may be involved.
Caption: Experimental workflow for comparative molecular docking studies.
Caption: Simplified PI3K/AKT/mTOR signaling pathway with potential inhibition points.
References
- 1. Tetrazolo[1,5-a]pyrimidine|High-Quality Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study - Arabian Journal of Chemistry [arabjchem.org]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides and Their Experimental and Computational Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
